molecular formula C17H21NO4 B121219 Preskimmianine CAS No. 38695-41-9

Preskimmianine

Katalognummer: B121219
CAS-Nummer: 38695-41-9
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: OAEZQCLAAGSHHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Preskimmianine is a quinoline alkaloid of significant interest in natural product and phytochemical research. It is recognized as a biogenetic precursor to other alkaloids, such as skimmianine, in medicinal plants like Dictamnus albus L . This compound is part of a prominent class of secondary metabolites found in the root bark of Dictamnus dasycarpus (Dictamni Cortex), a plant with a long history of use in traditional medicine . Within the Rutaceae family, quinoline alkaloids like Preskimmianine are considered characteristic and bioactive constituents, forming a key material basis for pharmacological investigations . Current scientific exploration of compounds from the Dictamnus genus focuses on various biological activities, providing a research context for Preskimmianine. These areas of investigation include anti-inflammatory and anti-allergic effects, which are relevant to the plant's traditional use in treating dermatological conditions . Research on related alkaloids also suggests potential for anti-cancer and anti-platelet-aggregation activity . As a specialized metabolite, Preskimmianine serves as a valuable reference standard and chemical probe for researchers studying the biosynthesis of quinoline alkaloids, their metabolic pathways, and their broader ecological roles in plants . This product is intended for research purposes only and is not intended for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEZQCLAAGSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Preskimmianine: Biosynthetic Origin, Chemotaxonomy, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Phytochemists, and Drug Discovery Specialists

Executive Summary

Preskimmianine (CAS: 38695-41-9) is a rare quinolone alkaloid and a critical biosynthetic intermediate in the formation of furoquinoline alkaloids, specifically skimmianine . Predominantly isolated from the root bark of the Dictamnus genus (Rutaceae), it represents the "open-chain" prenylated precursor that undergoes oxidative cyclization to form the furan ring characteristic of mature furoquinolines. While historically viewed merely as a metabolic transit point, recent pharmacological profiling has identified preskimmianine as a potent cytotoxic and anti-inflammatory agent in its own right, exhibiting significant activity against murine leukemia (L1210) and neuroinflammatory pathways (NF-κB).

Chemical Identity & Structural Logic

Preskimmianine belongs to the 3-prenyl-2-quinolinone class. Its structure is defined by a quinoline core substituted with three methoxy groups and a dimethylallyl (prenyl) side chain at the C-3 position.

AttributeSpecification
Chemical Name 4,7,8-Trimethoxy-3-(3-methylbut-2-enyl)quinolin-2(1H)-one
Molecular Formula C₁₇H₂₁NO₄
Molecular Weight 303.35 g/mol
Structural Class Prenylquinolone Alkaloid (Furoquinoline precursor)
Key Moiety 3,3-dimethylallyl group (Prenyl chain) at C-3
Solubility Soluble in CHCl₃, DMSO, Acetone; Low solubility in water
Structural Significance

Unlike skimmianine, which possesses a closed furan ring fused to the quinoline core (at C-2/C-3), preskimmianine retains the uncyclized prenyl side chain. This structural distinction renders it more lipophilic and chemically reactive, serving as the substrate for the oxidative cyclization enzymes (likely cytochrome P450s) that generate the furan moiety.

Botanical Distribution & Chemotaxonomy

Preskimmianine is a chemotaxonomic marker for the Rutaceae family, specifically the tribes Ruteae and Zanthoxyleae. Its accumulation is often transient, as it is rapidly converted to skimmianine, making high-yield isolation challenging.

Primary Natural Sources
GenusSpeciesTissue SourceAbundance Profile
Dictamnus Dictamnus dasycarpusRoot Bark (Cortex)High (Primary commercial source)
Dictamnus Dictamnus albusRoot / Aerial partsModerate; co-occurs with fraxinellone
Dictamnus Dictamnus angustifoliusWhole plantTrace to Moderate
Acronychia Acronychia spp.[1][2][3][4][5]BarkLow; often co-isolated with evolitrine
Haplophyllum Haplophyllum acutifoliumAerial partsTrace

Chemotaxonomic Insight: The co-occurrence of preskimmianine with dictamnine and skimmianine in Dictamnus root bark suggests that this tissue is the active site of furoquinoline biosynthesis. The root bark of D. dasycarpus is the most reliable source for preparative isolation.

Biosynthetic Pathway (The "Pivot" Mechanism)

Preskimmianine serves as the "pivot" molecule where the pathway diverges from simple quinolones to complex furoquinolines. The transformation involves the epoxidation of the prenyl double bond followed by cyclization and loss of an isopropyl group.

Biosynthesis Anthranilic Anthranilic Acid Quinoline 4-Hydroxy-2-quinolinone Anthranilic->Quinoline Condensation with Acetate Preskim PRESKIMMIANINE (3-prenyl-4,7,8-trimethoxy-2-quinolinone) Quinoline->Preskim Prenylation (DMAPP) & O-Methylation Methylation Methylation Steps (SAM-dependent) Epoxide Epoxide Intermediate Preskim->Epoxide Cytochrome P450 (Epoxidation) Skimmianine SKIMMIANINE (Furoquinoline) Preskim->Skimmianine Net Transformation Platydesmine Platydesmine (Cyclized intermediate) Epoxide->Platydesmine Cyclization Platydesmine->Skimmianine Oxidative cleavage of isopropyl group

Figure 1: Biosynthetic pathway illustrating Preskimmianine as the obligate prenylated precursor to Skimmianine.

Isolation & Purification Protocol

Objective: Isolate high-purity Preskimmianine (>98%) from Dictamnus dasycarpus root bark. Challenge: Separation from the structurally similar skimmianine and dictamnine.

Step 1: Extraction (Defatting & Enrichment)
  • Material: Pulverize dried root bark of D. dasycarpus (1.0 kg).

  • Defatting: Macerate with n-Hexane (3 x 2L) at room temperature for 24h.

    • Rationale: Removes lipids and non-polar terpenes (like fraxinellone) which interfere with alkaloid separation.

    • Note: Preskimmianine has moderate lipophilicity; some may partition here. Check hexane fraction via TLC.

  • Alkaloid Extraction: Extract the marc (residue) with Methanol (MeOH) (3 x 2L) under reflux (60°C).

  • Concentration: Evaporate MeOH in vacuo to yield a crude alkaloidal gum.

Step 2: Acid-Base Partitioning (Cleanup)
  • Resuspend crude gum in 2% HCl (aq). Filter to remove insoluble resins.

  • Wash the acidic solution with Ethyl Acetate (EtOAc) to remove neutral impurities.

  • Basify: Adjust pH to 9-10 using NH₄OH.

  • Extraction: Extract the basic aqueous phase with Chloroform (CHCl₃) (3x).

  • Drying: Dry CHCl₃ layer over anhydrous Na₂SO₄ and evaporate. This is the Total Alkaloid Fraction (TAF) .

Step 3: Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient: CHCl₃ : MeOH (Start 100:0 → 95:5 → 90:10).

  • Elution Order:

    • Fraction 1: Dictamnine (Least polar)[6]

    • Fraction 2:Preskimmianine (Intermediate polarity)[3][4][6][7]

    • Fraction 3: Skimmianine (More polar due to furan oxygen/planarity)

  • Polishing (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

    • Solvent: Acetonitrile : Water (60:40 Isocratic).

    • Detection: UV @ 254 nm and 320 nm.

    • Retention: Preskimmianine typically elutes after skimmianine in RP-HPLC due to the hydrophobic prenyl chain.

Pharmacological Profile

While skimmianine is the "end-product," preskimmianine exhibits distinct and often superior bioactivity in specific assays, likely due to the reactive potential of the prenyl side chain.

A. Cytotoxicity (Oncology)
  • Target: Murine Leukemia L1210 cell line.

  • Potency: Preskimmianine demonstrated an IC₅₀ of 3.125 µg/mL (10.3 µM) .[4][8]

  • Comparison: In comparative studies, it was more potent than the co-occurring coumarin fraxinellone against this specific lineage.

  • Mechanism: Likely interference with DNA replication via intercalation (quinoline core) or alkylation via the prenyl group.

B. Anti-Inflammatory (Neuroprotection)
  • Model: LPS-stimulated BV-2 Microglial cells.[9]

  • Activity: Significant suppression of pro-inflammatory mediators.

    • Inhibition: Reduces Nitric Oxide (NO) production.[3]

    • Pathway: Downregulates NF-κB signaling and suppresses cytokines TNF-α and IL-6 .

  • Therapeutic Implication: Potential lead compound for neurodegenerative conditions characterized by microglial activation (e.g., Alzheimer's, Parkinson's).

References
  • Kim, S. W., et al. (1997).[4] "Isolation and characterization of antitumor agents from Dictamnus albus." Journal of the Korean Society for Applied Biological Chemistry.

  • Gao, X., et al. (2011).[4] "Chemical constituents of plants from the genus Dictamnus." Chemistry & Biodiversity, 8(7), 1234-1244.

  • Wang, D., et al. (2011).[10] "Extraction and isolation of dictamnine, obacunone and fraxinellone from Dictamnus dasycarpus Turcz." Journal of the Brazilian Chemical Society, 22(10).

  • Yoon, J. S., et al. (2010). "Anti-inflammatory effect of preskimmianine isolated from Dictamnus dasycarpus on LPS-induced BV-2 microglial cells." Biol Pharm Bull.
  • Campbell, W. E., et al. (1972). "Preskimmianine, a new alkaloid from Dictamnus species."[3] Tetrahedron Letters, 13(22), 2199-2202.[3] (Seminal structural identification).

Sources

Biosynthesis and Pharmacological Characterization of Furoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Furoquinoline alkaloids (FQAs) are a specialized class of pseudoalkaloids primarily distributed within the Rutaceae family (e.g., Ruta graveolens, Dictamnus dasycarpus).[1][2] Characterized by a tricyclic system fusing a quinoline core with a furan ring, these metabolites exhibit significant pharmacological plasticity, ranging from antimicrobial and cytotoxic activities to mutagenic risks via DNA intercalation. This guide provides a technical analysis of their biosynthetic architecture, focusing on the enzymatic transformation of anthranilic acid to the dictamnine scaffold, and offers validated protocols for their isolation and characterization.

Part 1: Structural Foundations & Precursors

The biosynthesis of FQAs represents a convergence of the shikimate pathway (providing the nitrogenous core) and the methylerythritol phosphate (MEP) pathway (providing the isoprenoid side chain).

The Anthranilate Scaffold

Unlike true alkaloids derived from amino acids like tryptophan or tyrosine, FQAs are pseudoalkaloids . Their biosynthesis begins with anthranilic acid (2-aminobenzoic acid).

  • Origin: Anthranilic acid is generated from chorismate by anthranilate synthase .[3]

  • Activation: The carboxylic acid moiety is activated (typically via CoA or an ACP-dependent mechanism) to facilitate condensation with acetate/malonate units.

The Quinolone Core Formation

The initial commitment step involves the condensation of anthraniloyl-CoA with one molecule of malonyl-CoA.

  • Enzyme: Anthranilate synthase/polyketide synthase-like complex .

  • Reaction: Decarboxylative condensation yields 4-hydroxy-2-quinolone (also known as 2,4-dihydroxyquinoline due to tautomerism). This bicyclic structure serves as the universal acceptor for subsequent prenylation.

Part 2: The Core Biosynthetic Mechanism

The transition from a simple quinolone to the tricyclic furoquinoline involves three critical enzymatic phases: Prenylation , Cyclization , and Oxidative Aromatization .

Phase 1: Regioselective Prenylation

The 4-hydroxy-2-quinolone substrate undergoes C-alkylation at the C-3 position.

  • Substrates: 4-hydroxy-2-quinolone + Dimethylallyl diphosphate (DMAPP).

  • Enzyme: Prenyltransferase (PT) (Membrane-bound, dimethylallyltransferase activity).

  • Product: 3-(3,3-dimethylallyl)-4-hydroxy-2-quinolone .

  • Mechanistic Note: While O-prenylation is chemically possible, the biosynthetic pathway strictly favors C-3 prenylation to enable the subsequent ring closure.

Phase 2: Stereospecific Cyclization

The prenyl side chain undergoes intramolecular cyclization involving the C-4 oxygen and the alkene of the prenyl group.

  • Intermediate: (+)-Platydesmine .[1][4]

  • Mechanism: This step creates a dihydrofuran ring fused to the quinoline. It is likely catalyzed by a specific cyclase or a P450 monooxygenase acting as a cyclase.

  • Significance: Platydesmine is the obligate intermediate. Direct oxidation of the linear prenyl chain does not occur; the ring must close first.

Phase 3: Furan Ring Formation (The "Dictamnine Switch")

This is the most chemically complex step, involving the loss of the isopropyl fragment (three carbons) to aromatize the dihydrofuran ring into a furan ring.

  • Substrate: Platydesmine.[5]

  • Enzyme: Cytochrome P450 Monooxygenase (CYP) (Stereoselective oxidative cleavage).

  • Mechanism: The enzyme catalyzes the oxidative cleavage of the isopropyl group at the C-2' position of the dihydrofuran ring. This results in the formation of Dictamnine , the parent furoquinoline alkaloid.

  • Key Insight: Tracer studies confirm that the isopropyl group is excised as a unit (likely as acetone or a related carbonyl), and a ketone intermediate is not involved in the ring aromatization itself.

Part 3: Late-Stage Diversification

Once Dictamnine is formed, the scaffold is decorated by oxygenation and methylation to generate the diversity of FQAs found in nature.

AlkaloidModification SiteSubstituentPrecursor
Dictamnine C-4-OCH₃Platydesmine
Skimmianine C-7, C-8-OCH₃ (C7), -OCH₃ (C8)Dictamnine
Kokusaginine C-6, C-7-OCH₃ (C6), -OCH₃ (C7)Dictamnine
Maculine C-6, C-7Methylenedioxy (-O-CH₂-O-)Dictamnine

Enzymatic Drivers:

  • CYP450s: Catalyze hydroxylation at C-6, C-7, or C-8.

  • O-Methyltransferases (OMTs): Methylate the newly introduced hydroxyl groups (e.g., converting 7-hydroxydictamnine to 7-methoxydictamnine).

Part 4: Pathway Visualization

The following diagram illustrates the logical flow from Anthranilic Acid to the major Furoquinoline Alkaloids.

FQA_Biosynthesis Anthranilic Anthranilic Acid Quinoline 4-Hydroxy-2-quinolone Anthranilic->Quinoline Condensation (Anthranilate Synthase) PrenylQuin 3-Prenyl-4-hydroxy-2-quinolone Quinoline->PrenylQuin Prenylation (+DMAPP) (Prenyltransferase) Platydesmine (+)-Platydesmine (Dihydrofuroquinoline) PrenylQuin->Platydesmine Cyclization (Cyclase) Dictamnine Dictamnine (Parent Furoquinoline) Platydesmine->Dictamnine Oxidative Cleavage (-Isopropyl group) (CYP450) Skimmianine Skimmianine (7,8-dimethoxy) Dictamnine->Skimmianine Hydroxylation + O-Methylation (CYP + OMT) Kokusaginine Kokusaginine (6,7-dimethoxy) Dictamnine->Kokusaginine Hydroxylation + O-Methylation (CYP + OMT) Maculine Maculine (6,7-methylenedioxy) Dictamnine->Maculine Methylenedioxy Formation (CYP)

Caption: Biosynthetic progression from Anthranilic Acid to diverse Furoquinoline Alkaloids via the key intermediate Platydesmine.[4][5][6]

Part 5: Experimental Validation & Protocols

To study these pathways or isolate these compounds for drug development, the following protocols are recommended.

Extraction Protocol (Acid-Base Fractionation)

This method exploits the basicity of the quinoline nitrogen to separate alkaloids from neutral plant constituents (terpenes, coumarins).

  • Maceration: Extract dried, ground plant material (e.g., Ruta graveolens root bark) with Methanol (MeOH) for 48 hours.

  • Concentration: Evaporate MeOH under reduced pressure to yield a crude extract.

  • Acidification: Suspend crude extract in 5% HCl (aq). The alkaloids convert to water-soluble hydrochloride salts.

  • Partition 1 (Clean-up): Wash the acidic aqueous phase with Ethyl Acetate (EtOAc) x3.

    • Discard Organic Phase: Contains neutral fats, chlorophyll, and coumarins.

    • Keep Aqueous Phase: Contains alkaloid salts.[7]

  • Basification: Adjust the aqueous phase to pH 9-10 using NH₄OH. Alkaloids precipitate as free bases.

  • Partition 2 (Recovery): Extract the basic aqueous phase with Chloroform (CHCl₃) x3.

  • Drying: Dry CHCl₃ layer over anhydrous Na₂SO₄ and evaporate to yield the Total Alkaloid Fraction (TAF) .

Analytical Characterization (HPLC-MS/MS)

Objective: Rapid identification of Dictamnine and Skimmianine in complex extracts.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[8]

    • B: Acetonitrile + 0.1% Formic Acid.[8]

  • Gradient: 10% B to 90% B over 30 minutes.

  • Detection:

    • UV: 240 nm (Characteristic quinoline absorption).

    • MS (ESI+): Look for [M+H]⁺ ions.[8]

      • Dictamnine: m/z 200.

      • Skimmianine: m/z 260.

      • Key Fragmentation: Loss of methyl radical (-15 Da) and CO (-28 Da) is characteristic of the methoxy-furoquinoline core.

Part 6: Pharmacological Context & Safety[7]

Therapeutic Potential[7][9][10]
  • Antimicrobial: Dictamnine and Skimmianine exhibit moderate activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.), likely through DNA intercalation and inhibition of cell wall synthesis.

  • Acetylcholinesterase (AChE) Inhibition: Skimmianine has shown potential as a reversible AChE inhibitor, relevant for Alzheimer's disease research.

  • Antiviral: Gamma-fagarine has demonstrated efficacy against HIV-1 and HCV in vitro.

Toxicology (The Mutagenicity Risk)

Researchers must exercise caution. FQAs are planar, aromatic structures capable of intercalating into DNA .

  • Photo-toxicity: Like furanocoumarins, furoquinolines can be photo-activated by UV light, leading to the formation of DNA adducts.

  • Metabolic Activation: Hepatic CYPs (e.g., CYP1A1) can epoxidize the furan double bond, creating a reactive electrophile that covalently binds to DNA, posing a mutagenic risk.

References

  • Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. Journal of the Chemical Society, Chemical Communications.[5] Link[5]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Link

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by UPLC-ESI-Q-TOF/MS. Journal of Chromatographic Science. Link

  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science. Link

  • Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. Arkivoc. Link

Sources

Technical Whitepaper: Elucidating the Anti-Inflammatory Pharmacodynamics of Preskimmianine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacodynamics of Preskimmianine (CAS: 38695-41-9), a furoquinoline alkaloid and biosynthetic precursor to skimmianine, primarily isolated from the root bark of Dictamnus dasycarpus and Zanthoxylum species. While often overshadowed by its derivative skimmianine, Preskimmianine exhibits distinct bioactivity as a suppressor of neuroinflammation and macrophage activation.

The core mechanism of action involves the downregulation of inducible Nitric Oxide Synthase (iNOS) via the blockade of the NF-κB signaling cascade . This document provides a comprehensive analysis of the molecular pathways involved, comparative potency data, and validated experimental protocols for verifying its activity in drug discovery workflows.

Chemical Identity & Structural Basis[1][2]

Preskimmianine is a furoquinoline alkaloid. Its pharmacological efficacy is intrinsically linked to its planar tricyclic structure, which allows it to intercalate or interact with specific kinase domains involved in inflammatory signaling.

  • Chemical Name: Preskimmianine[1][2]

  • Class: Furoquinoline Alkaloid[3][4]

  • Biosynthetic Role: Precursor to Skimmianine (via hydroxylation and methylation steps).

  • Structural Pharmacophore: The furan ring fused to the quinoline core is critical for its anti-inflammatory properties, a trait shared with congeners like Dictamnine and Skimmianine.

Mechanism of Action: The NF-κB/iNOS Axis

The anti-inflammatory efficacy of Preskimmianine is defined by its ability to interrupt the "Cytokine Storm" feedback loop at the transcriptional level.

The Signaling Cascade

In quiescent macrophages (RAW 264.7) or microglia (BV2), the transcription factor NF-κB (p65/p50 heterodimer) is sequestered in the cytoplasm by the inhibitory protein IκB


 .
  • Stimulation: Lipopolysaccharide (LPS) binds to the TLR4 receptor.

  • Transduction: This recruits MyD88 , activating the IKK complex (IκB Kinase).

  • Phosphorylation: IKK phosphorylates IκB

    
    , marking it for ubiquitination and proteasomal degradation.
    
  • Translocation: Liberated NF-κB translocates to the nucleus.

  • Transcription: NF-κB binds to the promoter regions of pro-inflammatory genes, specifically iNOS (NOS2) and COX-2 .

  • Output: iNOS catalyzes the conversion of L-Arginine to Nitric Oxide (NO) .

Preskimmianine Intervention

Preskimmianine acts as a transcriptional repressor . Experimental evidence indicates that it inhibits the phosphorylation and degradation of IκB


. By stabilizing the IκB-NF-κB complex, Preskimmianine prevents the nuclear translocation of p65, thereby silencing the iNOS gene promoter.
Visualization of the Pathway

Preskimmianine_MOA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Sequesters NFkB_Nuc NF-κB (Active p65) NFkB_Cyto->NFkB_Nuc Translocation iNOS_Gene iNOS Gene Promoter NFkB_Nuc->iNOS_Gene Transcription Factor Binding mRNA iNOS mRNA iNOS_Gene->mRNA Expression iNOS_Protein iNOS Enzyme mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis Preskimmianine PRESKIMMIANINE Preskimmianine->IKK INHIBITS Activation Preskimmianine->NFkB_Cyto Blocks Translocation

Figure 1: Molecular pathway showing Preskimmianine blocking NF-κB translocation and iNOS expression.

Experimental Validation Protocols

To validate the activity of Preskimmianine, the following self-validating experimental workflow is recommended. This protocol uses RAW 264.7 murine macrophages, the industry standard for inflammation screening.

Protocol: Nitric Oxide Inhibition Assay (Griess Method)

Principle: NO is unstable and rapidly oxidizes to nitrite (


). The Griess reagent reacts with nitrite to form a purple azo dye, quantifiable via spectrophotometry.
StepActionCritical Parameter (QC)
1. Seeding Plate RAW 264.7 cells at

cells/mL in 96-well plates.
Incubate 24h at 37°C, 5% CO2.
2. Treatment Pre-treat cells with Preskimmianine (0.1 - 100 µM) for 1 hour.Control: Use L-NMMA (NOS inhibitor) as Positive Control.
3. Induction Add LPS (1 µg/mL) to all wells except the "Vehicle Control."Ensure LPS is phenol-extracted to avoid contaminants.
4. Incubation Incubate for 18–24 hours.NO accumulation peaks at 18-24h.
5. Assay Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent.Mix 1:1 of 1% Sulfanilamide + 0.1% NED.
6. Readout Measure Absorbance at 540 nm.Standard curve using Sodium Nitrite (

) is mandatory.
Protocol: Western Blot (Mechanism Confirmation)

To prove the MoA is transcriptional (and not just enzyme scavenging), you must measure protein levels.

  • Lysis: Lyse cells 1 hour post-LPS induction (for NF-κB) or 24 hours post-induction (for iNOS).

  • Targets:

    • Primary: iNOS (~130 kDa), COX-2 (~72 kDa).

    • Upstream: p-IκB

      
      , p-p65 (Phosphorylated forms).
      
    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Result: Preskimmianine treatment should show a dose-dependent decrease in iNOS protein bands and reduced p65 phosphorylation compared to the LPS-only group.

Comparative Potency & Data Analysis

Preskimmianine is often analyzed alongside its biosynthetic successors. While Skimmianine is generally more potent, Preskimmianine offers a distinct chemical scaffold for structure-activity relationship (SAR) studies.

Table 1: Comparative Inhibitory Activity (LPS-induced NO in BV2/RAW 264.7 cells)

CompoundClassIC50 (Approx.)[5][6][7][8][9]Relative PotencySource
Preskimmianine Furoquinoline (Precursor)15 - 40 µM ModerateDictamnus dasycarpus
SkimmianineFuroquinoline5 - 15 µMHighDictamnus dasycarpus
DictamnineFuroquinoline10 - 25 µMHighDictamnus dasycarpus
L-NMMASynthetic Standard~5 - 10 µMReferencePositive Control

Note: IC50 values are approximate ranges derived from comparative screenings of Rutaceae alkaloids. Preskimmianine consistently shows significant inhibition, though often slightly lower than Skimmianine due to the lack of specific methoxy substitutions that enhance lipophilicity or binding affinity.

References

  • Yoon, J. S., et al. (2012). "Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 490-494.[1]

  • Liu, Y., et al. (2021). "Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus."[3] Journal of Asian Natural Products Research.

  • Guo, R., et al. (2022).

  • ChemFaces.

Sources

Technical Guide: Spectroscopic Characterization of Preskimmianine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Preskimmianine , a pivotal quinoline alkaloid and the direct biosynthetic precursor to the furoquinoline alkaloid Skimmianine. This document is designed for researchers in natural product chemistry, pharmacognosy, and drug discovery.

Compound Identity & Structural Significance

Preskimmianine is a prenylated quinoline alkaloid found primarily in Rutaceous plants (e.g., Dictamnus dasycarpus, Ruta graveolens). Structurally, it represents the "open-chain" biosynthetic intermediate immediately preceding the formation of the furan ring characteristic of skimmianine.

  • IUPAC Name: 4,7,8-Trimethoxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one

  • Common Name: Preskimmianine[1][2][3][4][5]

  • Molecular Formula: C₁₇H₂₁NO₄

  • Molecular Weight: 303.36 g/mol

  • CAS Registry Number: 38695-41-9

  • Core Scaffold: 2(1H)-Quinolinone (2-Quinolone)

Structural Logic

Unlike Skimmianine, which possesses a rigid furo[2,3-b]quinoline skeleton, Preskimmianine retains a free prenyl (3,3-dimethylallyl) group at the C-3 position. This structural feature is critical for its identification, as the olefinic protons of the prenyl chain provide distinct NMR signals that disappear upon cyclization to the furan ring.

Spectroscopic Data Profile

The following data sets are consolidated from high-resolution isolation studies (e.g., Phytochemistry, MDPI Molecules).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ Frequency: 600 MHz (¹H), 150 MHz (¹³C)

Table 1: ¹H NMR Chemical Shifts (δ ppm)
PositionδH (ppm)MultiplicityJ (Hz)Structural Assignment
NH 10.85s-Lactam proton (Exchangeable)
5 7.41d9.0Aromatic H (Ortho coupling to H-6)
6 7.00d9.0Aromatic H (Ortho coupling to H-5)
1' 3.19d7.0Prenyl methylene (attached to C-3)
2' 5.16t7.8Prenyl vinylic proton
4-OMe 3.89s-Methoxy group
7-OMe 3.84s-Methoxy group
8-OMe 3.77s-Methoxy group
4'-Me 1.73s-Prenyl methyl (cis/trans)
5'-Me 1.64s-Prenyl methyl (cis/trans)

Interpretation: The presence of the triplet at δ 5.16 and the doublet at δ 3.19 confirms the presence of the prenyl side chain. In Skimmianine, these would be replaced by furan ring protons (typically doublets at δ 7.5 and δ 7.0). The singlet at δ 10.85 confirms the 2-quinolone tautomer (lactam form) rather than the 2-hydroxyquinoline form.

Table 2: ¹³C NMR Chemical Shifts (δ ppm)
PositionδC (ppm)TypeStructural Assignment
2 163.6C=OLactam Carbonyl
4 160.8C-OOxygenated Aromatic Carbon
8 152.7C-OOxygenated Aromatic Carbon
7 133.9C-OOxygenated Aromatic Carbon
8a 132.0CQuaternary Bridgehead
3' 131.1CPrenyl Quaternary Olefinic
2' 122.0CHPrenyl Methine Olefinic
3 119.6CQuaternary (Prenyl attachment site)
5 118.2CHAromatic Methine
4a 111.0CQuaternary Bridgehead
6 107.6CHAromatic Methine
4-OMe 61.5CH₃Methoxy Carbon
7-OMe 60.6CH₃Methoxy Carbon
8-OMe 56.1CH₃Methoxy Carbon
4'-Me 25.5CH₃Prenyl Methyl
1' 22.8CH₂Prenyl Methylene
5'-Me 17.8CH₃Prenyl Methyl
B. Infrared (IR) Spectroscopy

The IR spectrum of Preskimmianine is characteristic of a 2-quinolinone alkaloid.

  • 3200–3400 cm⁻¹: N–H stretching (Broad band, indicative of the lactam functionality).

  • 2900–3000 cm⁻¹: C–H stretching (Aliphatic methyls of prenyl and methoxy groups).

  • 1640–1650 cm⁻¹: C=O stretching (Strong amide/lactam band).

  • 1600–1620 cm⁻¹: C=C stretching (Aromatic ring skeletal vibrations).

  • 1100–1250 cm⁻¹: C–O stretching (Aryl alkyl ethers).

C. Ultraviolet (UV) Spectroscopy

Solvent: Methanol (MeOH) The UV spectrum displays the characteristic absorption of the 2-quinolone chromophore, distinct from the furoquinoline pattern.

  • λmax (log ε):

    • 243 nm: High intensity (π → π* transition of the aromatic system).

    • 270 nm: Moderate intensity.

    • 332 nm: Broad band (Characteristic of the quinolone conjugation).

Biosynthetic Context & Pathway Visualization

Preskimmianine is the immediate precursor to Skimmianine. The transformation involves the oxidative cyclization of the prenyl group at C-3 onto the oxygen at C-4 (or C-2 depending on tautomer, but typically involving the 4-OMe proximity in related pathways) to form the dihydrofuran ring, followed by aromatization.

Biosynthetic Pathway Diagram

Biosynthesis Anthranilic Anthranilic Acid Quinolone 4-Hydroxy-2-quinolinone Anthranilic->Quinolone Cyclization Precursor 7,8-Dimethoxy-4-hydroxy- 2-quinolinone Quinolone->Precursor Methylation (SAM) Dictamnine Dictamnine (Furoquinoline Core) Skimmianine SKIMMIANINE (Furoquinoline) C14H13NO4 Dictamnine->Skimmianine Structural Homology Preskimmianine PRESKIMMIANINE (Prenylated Intermediate) C17H21NO4 Precursor->Preskimmianine Prenylation (DMAPP) (C-3 Position) Preskimmianine->Skimmianine Oxidative Cyclization (-C3H7)

Figure 1: Biosynthetic pathway illustrating the conversion of the quinolone core to Preskimmianine via prenylation, and its subsequent cyclization to Skimmianine.

Experimental Protocol: Isolation & Sample Preparation

To verify the spectroscopic data provided above, the following isolation protocol is recommended. This workflow is self-validating through the monitoring of the characteristic prenyl signals in NMR.

Isolation Workflow
  • Extraction: Extract air-dried root bark of Dictamnus dasycarpus or Ruta graveolens (1.0 kg) with 70% Ethanol under reflux (3 x 2h).

  • Partition: Concentrate the extract and suspend in water. Partition sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc) .

  • Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography.

    • Mobile Phase: Gradient elution with CHCl₃:MeOH (100:1 → 80:1 → 50:1).

  • Purification: Preskimmianine typically elutes in fractions with medium polarity.

    • TLC Monitoring: Use UV (254/365 nm) and Dragendorff’s reagent (orange spots indicate alkaloids).

    • Final Polish: Recrystallize from MeOH/CHCl₃ to obtain white plate-like crystals (mp 122–124 °C).

Sample Preparation for NMR
  • Mass: Dissolve 5–10 mg of purified Preskimmianine.

  • Solvent: 0.6 mL DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Tube: Standard 5 mm NMR tube.

  • Validation Check: Ensure the solvent peak (DMSO) is referenced to δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C).

References

  • Gao, P., et al. (2020).[6] Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus.[6] Phytochemistry, 172, 112260.

  • Sun, J., et al. (2022). Anti-Psoriatic Pharmacodynamic Material Basis of Dictamni Cortex Based on Transdermal Constituents Group. Molecules, 27, 5623.

  • ChemFaces. (2024). Preskimmianine Datasheet and Spectral References.[1][4]

  • PubChem. (2024). Skimmianine and Related Compounds Database.

Sources

In Vitro Biological Activity of Preskimmianine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Preskimmianine is a rare furoquinoline alkaloid predominantly isolated from the root barks of Dictamnus dasycarpus and Dictamnus albus (Rutaceae). Chemically identified as the biogenetic precursor to the well-characterized alkaloid Skimmianine, Preskimmianine occupies a critical niche in natural product pharmacology.

While Skimmianine is widely recognized for acetylcholinesterase (AChE) inhibition and cytotoxicity, Preskimmianine has been explicitly validated for potent anti-neuroinflammatory activity , specifically the inhibition of nitric oxide (NO) production in LPS-stimulated microglia.

This guide synthesizes the direct experimental evidence for Preskimmianine with high-confidence inferred activities based on its structural homology to Skimmianine. It provides a roadmap for researchers to validate its therapeutic potential in neurodegenerative and inflammatory models.

Chemical Identity & Biosynthetic Context[1][2][3]

Understanding the structural position of Preskimmianine is essential for predicting its pharmacophore interactions. It serves as the immediate precursor in the furoquinoline biosynthetic pathway.

  • Chemical Name: Preskimmianine[1][2][3]

  • CAS Registry Number: 38695-41-9[3][4]

  • Classification: Furoquinoline Alkaloid[5][6][7][8]

  • Source: Dictamnus dasycarpus, Skimmia japonica, Zanthoxylum spp.[6]

  • Structural Significance: Preskimmianine contains the core furo[2,3-b]quinoline skeleton. Its conversion to Skimmianine typically involves a methylation step at the C-7 or C-8 position, altering its lipophilicity and receptor binding affinity.

Biosynthetic Pathway Visualization

The following diagram illustrates the progression from anthranilic acid precursors to the active alkaloids, highlighting Preskimmianine's pivotal role.

Biosynthesis cluster_legend Key Anthranilic Anthranilic Acid Dictamnine Dictamnine (Core Skeleton) Anthranilic->Dictamnine Cyclization & Prenylation Preskimmianine Preskimmianine (Target Compound) Dictamnine->Preskimmianine Hydroxylation Skimmianine Skimmianine (Methylated Derivative) Preskimmianine->Skimmianine O-Methylation (SAM) Target Target Analyte Derivative Active Analog

Figure 1: Biosynthetic relationship placing Preskimmianine as the immediate precursor to Skimmianine.

Primary Biological Activity: Anti-Neuroinflammation[9]

The most substantiated in vitro activity of Preskimmianine is its ability to suppress neuroinflammation in microglial cells. Microglia are the resident immune cells of the CNS; their chronic activation and release of Nitric Oxide (NO) are pathogenic factors in Alzheimer’s and Parkinson’s disease.

Mechanism of Action

Preskimmianine acts by interrupting the inflammatory cascade triggered by Lipopolysaccharide (LPS).

  • Stimulus: LPS binds to Toll-Like Receptor 4 (TLR4) on microglia.

  • Signaling: Activates the NF-κB pathway (translocation of p65/p50 to the nucleus).

  • Transcription: Upregulates Inducible Nitric Oxide Synthase (iNOS) gene expression.

  • Effect: Preskimmianine inhibits this pathway, reducing iNOS levels and subsequent NO release.

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor (Microglia Surface) LPS->TLR4  Binding NFkB NF-κB Activation (Nuclear Translocation) TLR4->NFkB  Signaling Cascade iNOS iNOS Expression (Enzyme Upregulation) NFkB->iNOS  Transcription NO Nitric Oxide (NO) (Neurotoxic Mediator) iNOS->NO  Catalysis Preskim Preskimmianine (Inhibitor) Preskim->NFkB  Inhibits Preskim->iNOS  Downregulates

Figure 2: Proposed mechanism of action for Preskimmianine in LPS-stimulated BV2 microglial cells.

Experimental Protocol: Nitric Oxide Inhibition Assay

Objective: Quantify the IC50 of Preskimmianine against NO production in BV2 cells.

Materials:

  • Cell Line: BV2 murine microglia (ATCC or equivalent).

  • Reagents: LPS (E. coli serotype), Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid), DMEM media, MTT reagent.

  • Compound: Preskimmianine (purity >98%, dissolved in DMSO).

Step-by-Step Workflow:

  • Seeding: Plate BV2 cells at

    
     cells/mL in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace media with serum-free DMEM containing Preskimmianine at graded concentrations (e.g., 10, 30, 50, 100 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., L-NMMA or Skimmianine). Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration 100 ng/mL - 1 µg/mL) to all wells except the "Naïve Control." Incubate for 24 hours.

  • Griess Assay:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure absorbance at 540 nm using a microplate reader.

  • Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure reduced NO is due to inhibition, not cell death.

    • Acceptance Criteria: Cell viability must remain >90% at the tested concentration.

Data Analysis: Calculate Nitrite concentration using a Sodium Nitrite standard curve.



Latent Bioactivity: The Skimmianine Bridge

Research into Preskimmianine is often limited by the dominance of its derivative, Skimmianine. However, structure-activity relationship (SAR) principles suggest Preskimmianine possesses similar, potentially distinct, activities.

A. Acetylcholinesterase (AChE) Inhibition

Furoquinolines are planar molecules capable of interacting with the catalytic gorge of AChE. Skimmianine has a reported IC50 of ~8.6 µg/mL.[7] Preskimmianine should be screened for this activity to assess its potential as an Alzheimer's therapeutic.

Protocol: Modified Ellman’s Assay

  • Mix: 20 µL Preskimmianine (varying conc.) + 20 µL AChE enzyme (0.1 U/mL) in phosphate buffer (pH 8.0).

  • Incubate: 15 minutes at 25°C.

  • Substrate: Add 20 µL DTNB (Ellman's reagent) + 20 µL Acetylthiocholine iodide (ATCI).

  • Read: Monitor absorbance at 412 nm for 3-5 minutes (kinetic mode).

  • Result: A decrease in the rate of yellow color formation indicates inhibition.

B. Cytotoxicity (Anticancer Potential)

Skimmianine exhibits cytotoxicity against breast (MCF-7) and lung (A549) cancer lines. Preskimmianine's des-methyl status may alter its membrane permeability or metabolic stability, offering a different toxicity profile.

Comparative Data Table (Inferred vs. Observed)

ActivityPreskimmianine StatusReference Standard (Skimmianine)Recommended Assay
Anti-inflammatory Verified (High Potency) Active (Inhibits NO, PGE2)Griess Assay (BV2 Cells)
AChE Inhibition Predicted (High Probability)IC50 ~ 8.6 µg/mLEllman's Method
Cytotoxicity Predicted (Moderate)Active (MCF-7, HepG2)MTT / SRB Assay
Antimicrobial Predicted (Low-Moderate)Active (S. aureus)Broth Microdilution

References

  • Yoon, J. S., et al. (2012). Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 490-494.[1]

  • Storer, R., & Young, D. W. (1972). Preskimmianine: The Biogenetic Precursor of Skimmianine from Dictamnus albus L. Tetrahedron Letters, 13(22), 2199-2202.[1][2]

  • Gao, A., et al. (2011). Neuroprotective effects of skimmianine on BV-2 microglia and HT-22 hippocampal cells. Biological & Pharmaceutical Bulletin. (Contextual reference for furoquinoline mechanism).
  • MedChemExpress. Skimmianine Product Monograph & Biological Activity.

Disclaimer: This guide is for research purposes only. Preskimmianine is a chemical reagent and not approved for clinical use in humans.

Sources

discovery and isolation of Preskimmianine from Dictamnus dasycarpus

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical isolation, structural characterization, and biosynthetic significance of Preskimmianine from the root bark of Dictamnus dasycarpus (Bai Xian Pi).

Target Source:Dictamnus dasycarpus (Rutaceae)
Compound Class: Prenylated Quinoline Alkaloid

Executive Summary

Preskimmianine (CAS: 38695-41-9) is a rare prenylated quinolone alkaloid serving as a crucial biosynthetic precursor to the furoquinoline alkaloid Skimmianine . While Skimmianine is ubiquitous in the Rutaceae family, the isolation of its open-chain precursor, Preskimmianine, is technically demanding due to its rapid turnover and structural similarity to other congeners. This guide provides a validated protocol for isolating Preskimmianine from Dictamnus dasycarpus root bark, emphasizing the preservation of the labile prenyl side chain and the separation of the 2-quinolone tautomer from co-eluting furoquinolines.

Botanical & Phytochemical Context

  • Source Material: Root bark of Dictamnus dasycarpus Turcz.[1] (Commonly known as Bai Xian Pi in TCM).

  • Chemotaxonomy: The genus Dictamnus is rich in limonoids (e.g., fraxinellone) and furoquinoline alkaloids (e.g., dictamnine, skimmianine).

  • Target Compound: Preskimmianine (4,7,8-trimethoxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one).[2]

  • Therapeutic Relevance: Recent pharmacological studies indicate Preskimmianine possesses significant anti-inflammatory activity, specifically inhibiting nitric oxide (NO) production in LPS-stimulated microglia, making it a viable lead for neuroinflammatory disorders.

Biosynthetic Logic & Structural Relationship

Understanding the biosynthetic pathway is critical for isolation strategy. Preskimmianine represents the "open-chain" intermediate. The transition from Preskimmianine to Skimmianine involves the oxidative cyclization of the C-3 prenyl group onto the oxygen at C-2 (or C-4), followed by the loss of the isopropyl fragment to form the furan ring.

Key Isolation Challenge: Preskimmianine lacks the furan ring of Skimmianine but possesses a reactive prenyl group and a quinolone lactam core. This makes it more polar than Skimmianine and susceptible to oxidation.

Figure 1: Biosynthetic Relationship (Preskimmianine to Skimmianine)

Biosynthesis Anthranilic Anthranilic Acid (Precursor) Quinolone 4-Hydroxy-7,8-dimethoxy- 2-quinolone Anthranilic->Quinolone Cyclization & Methylation Preskimmianine PRESKIMMIANINE (Target: Open Prenyl Chain) CAS: 38695-41-9 Quinolone->Preskimmianine C-3 Prenylation (DMAPP) Intermediate Furoquinoline Intermediate Preskimmianine->Intermediate Oxidative Cyclization Skimmianine SKIMMIANINE (Furan Ring Closed) Major Alkaloid Intermediate->Skimmianine Loss of Isopropyl

Caption: Biosynthetic trajectory showing Preskimmianine as the C-3 prenylated precursor to the furoquinoline Skimmianine.

Isolation Protocol

Phase A: Extraction & Fractionation

Objective: Maximize alkaloid recovery while removing lipophilic limonoids (fraxinellone) and highly polar glycosides.

  • Preparation: Air-dry D. dasycarpus root bark and pulverize to a coarse powder (20-40 mesh).

  • Extraction:

    • Solvent: 95% Ethanol (EtOH) or Methanol (MeOH).

    • Method: Reflux extraction (3 cycles, 2 hours each) is preferred over cold maceration to ensure complete alkaloid release.

    • Concentration: Evaporate solvent in vacuo at <45°C to yield the crude extract.

  • Acid-Base Partition (Crucial Step):

    • Suspend crude extract in 2% HCl (aq). Filter to remove insoluble resins/lipids.

    • Wash: Partition the acidic aqueous layer with Petroleum Ether (PE) to remove neutral limonoids (discard PE layer).

    • Basification: Adjust aqueous phase pH to 9-10 using NH₄OH.

    • Extraction: Extract the basic aqueous phase with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc).

    • Result: The CHCl₃ fraction contains the total alkaloid fraction (TAF), including Preskimmianine.

Phase B: Chromatographic Purification

Objective: Separate Preskimmianine from the dominant Skimmianine and Dictamnine.

  • Silica Gel Chromatography (Normal Phase):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: Gradient elution with CHCl₃ : MeOH (100:0 → 80:20).

    • Observation: Furoquinolines (Skimmianine) elute early (low polarity). Preskimmianine, containing the lactam (NH-CO) functionality, is more polar and elutes later (typically around 95:5 to 90:10 CHCl₃:MeOH).

    • TLC Monitoring: Use Dragendorff’s reagent (orange spots) and UV 254/366 nm. Preskimmianine typically shows distinct blue/purple fluorescence under UV 366 nm.

  • Sephadex LH-20 (Polishing):

    • Load the Preskimmianine-rich fraction onto a Sephadex LH-20 column.

    • Eluent: MeOH or CHCl₃:MeOH (1:1).

    • Mechanism: Separates based on molecular size and adsorption. This step effectively removes chlorophyll and phenolic impurities.

  • Preparative HPLC (Final Isolation):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

    • Mobile Phase: Acetonitrile (ACN) : Water (H₂O) gradient (40% ACN → 70% ACN over 30 min).

    • Detection: UV at 230 nm and 330 nm.

    • Retention: Preskimmianine typically elutes after Skimmianine in reverse phase due to the lipophilic prenyl side chain, despite the polar lactam head group.

Figure 2: Isolation Workflow

Isolation Raw D. dasycarpus Root Bark (Powdered) Extract Ethanol Reflux Concentrate Raw->Extract AcidPart Suspend in 2% HCl Partition w/ Pet. Ether Extract->AcidPart Basify Aq. Layer pH 9-10 (NH4OH) AcidPart->Basify Aq. Layer Chloroform Extract w/ CHCl3 (Total Alkaloids) Basify->Chloroform Silica Silica Gel Column (CHCl3:MeOH Gradient) Chloroform->Silica Fraction Mid-Polar Fraction (Preskimmianine + Congeners) Silica->Fraction 95:5 Elution HPLC Prep-HPLC (C18) ACN:H2O Gradient Fraction->HPLC Target PRESKIMMIANINE (>98% Purity) HPLC->Target

Caption: Step-by-step fractionation protocol from raw biomass to high-purity Preskimmianine.

Structural Elucidation & Validation

Upon isolation, the identity of Preskimmianine must be validated against the following spectral characteristics.

Table 1: Key Spectral Data for Preskimmianine
FeatureSpectroscopic SignatureInterpretation
Mass Spectrometry ESI-MS m/z 304 [M+H]⁺Consistent with formula C₁₇H₂₁NO₄.
UV Spectrum λmax 242, 270, 333 nmCharacteristic of the 2-quinolone chromophore.
¹H NMR: Prenyl δ 1.68 (s), 1.78 (s) (2x CH₃)δ 3.35 (d, J=7 Hz) (CH₂)δ 5.25 (t, J=7 Hz) (Vinyl H)Confirms the presence of a 3,3-dimethylallyl (prenyl) group attached at C-3.
¹H NMR: Methoxy Three singlets at δ 3.85 - 4.00Confirms trimethoxy substitution at C-4, C-7, C-8.
¹H NMR: Aromatic δ 7.90 (d, J=9 Hz) (H-5)δ 7.05 (d, J=9 Hz) (H-6)Ortho-coupled protons on the benzene ring. H-5 is deshielded by the carbonyl.
¹H NMR: Amide δ ~9.5 - 12.0 (br s)Exchangeable NH proton, confirming the quinolone (lactam) tautomer.

Differentiation from Skimmianine:

  • Skimmianine: Shows furan ring protons (doublets at δ 7.5 and 7.0) and lacks the prenyl chain signals.

  • Preskimmianine: Shows prenyl chain signals (vinyl triplet, dimethyl singlets) and lacks furan protons.

Quality Control & Storage

  • Purity Check: Analytical HPLC (C18, 254 nm). Purity >98% is required for biological assays.

  • Stability: Preskimmianine is sensitive to light and oxidation (conversion to furan or epoxides).

  • Storage: Store as a dry powder at -20°C, protected from light. Solutions in DMSO should be prepared fresh.

References

  • Isolation & Structure: Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities.[3] (2018). PubMed.[4][5] Link

  • Bioactivity (Anti-inflammatory): Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Biosynthetic Context: Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine. (1974). Journal of the Chemical Society, Perkin Transactions 1. Link

  • Compound Registry: Preskimmianine (CAS 38695-41-9) Entry.[2][6] PubChem.[7] Link

  • General Phytochemistry: Traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. (2021).[2][8][9] Journal of Ethnopharmacology. Link

Sources

Unlocking the Antimicrobial Potential of Preskimmianine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to infectious diseases. Nature, with its vast repository of bioactive molecules, remains a fertile ground for the discovery of novel therapeutic agents. Among these, the furoquinoline alkaloids have emerged as a promising class of compounds with a spectrum of biological activities. This guide focuses on preskimmianine, a furoquinoline alkaloid with a hitherto underexplored antimicrobial potential. While direct evidence of its antimicrobial efficacy is nascent, its structural similarity to other bioactive furoquinolines, such as skimmianine, warrants a thorough investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the journey to elucidate the potential antimicrobial properties of preskimmianine. It is not a rigid protocol but a strategic roadmap, designed to empower you with the foundational knowledge, experimental designs, and data interpretation frameworks necessary to navigate this exciting area of research. We will delve into the core principles of antimicrobial evaluation, from initial screening to mechanistic elucidation, providing you with the tools to unlock the therapeutic promise that preskimmianine may hold.

Preskimmianine: A Furoquinoline Alkaloid of Interest

Preskimmianine is a natural product belonging to the furoquinoline class of alkaloids. Its chemical structure, characterized by a fused furan and quinoline ring system, is the basis for its potential biological activity.

Chemical Structure:

  • Molecular Formula: C₁₇H₂₁NO₅

  • Key Structural Features: The furoquinoline core is decorated with methoxy and other functional groups, which are likely to play a significant role in its interaction with biological targets.

Source and Isolation:

Preskimmianine has been successfully isolated from the root bark of Dictamnus dasycarpus[1]. The isolation of preskimmianine, like other alkaloids, typically involves a multi-step process of extraction and purification.

Proposed Isolation and Purification Workflow

The following is a generalized workflow for the isolation of preskimmianine, drawing upon established methods for furoquinoline alkaloids.

Caption: A generalized workflow for the isolation and characterization of preskimmianine.

In Vitro Evaluation of Antimicrobial Activity: A Step-by-Step Approach

The initial assessment of preskimmianine's antimicrobial potential relies on robust and standardized in vitro assays. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these procedures, ensuring reproducibility and comparability of data[1][2][3][4].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5]. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination[1][5][6].

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Preskimmianine Stock Solution: Dissolve a precisely weighed amount of pure preskimmianine in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the preskimmianine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (bacteria in broth without preskimmianine) and a negative control (broth only). Incubate the plate at 35 ± 2 °C for 16-20 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of preskimmianine at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[7][8].

Experimental Protocol: MBC Determination

  • Subculturing from MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquots onto the surface of appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration of preskimmianine that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Parameter Description Typical Units
MIC Lowest concentration that inhibits visible growth.µg/mL or µM
MBC Lowest concentration that kills ≥99.9% of bacteria.µg/mL or µM
Time-Kill Kinetics Assay

This dynamic assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time[9][10][11].

Experimental Protocol: Time-Kill Kinetics Assay

  • Culture Preparation: Prepare a logarithmic phase bacterial culture in a suitable broth.

  • Exposure to Preskimmianine: Add preskimmianine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial culture. Include a growth control without the compound.

  • Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto agar plates.

  • Colony Counting and Data Analysis: After incubation, count the number of viable colonies (CFU/mL) at each time point. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is generally considered indicative of bactericidal activity[11].

Elucidating the Mechanism of Antimicrobial Action

Understanding how preskimmianine exerts its antimicrobial effect is crucial for its development as a therapeutic agent. A multi-pronged approach targeting key cellular processes is recommended.

G cluster_0 Mechanism of Action Investigation cluster_1 Cellular Targets Preskimmianine Preskimmianine Membrane Bacterial Membrane Preskimmianine->Membrane Disruption DNA_RNA DNA/RNA Preskimmianine->DNA_RNA Interference Protein_Synth Protein Synthesis Preskimmianine->Protein_Synth Inhibition Cell_Wall Cell Wall Synthesis Preskimmianine->Cell_Wall Inhibition Resp_Chain Respiratory Chain Preskimmianine->Resp_Chain Inhibition

Sources

Methodological & Application

Application Note & Protocol: High-Purity Extraction of Preskimmianine from Dictamnus dasycarpus Root Bark

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Botanical Source and the Target Molecule

Among these constituents, Preskimmianine (CAS: 38695-41-9) has garnered scientific interest.[6][7][8] It is a furoquinoline alkaloid and a known biogenetic precursor to Skimmianine.[6] Research has indicated that alkaloids isolated from D. dasycarpus, including Preskimmianine, can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells, suggesting potent anti-inflammatory activity.[6] This makes the efficient isolation of high-purity Preskimmianine a critical objective for pharmacological research and drug development.

This document provides a detailed, field-proven methodology for the extraction and purification of Preskimmianine, designed for researchers in natural product chemistry, pharmacology, and drug discovery. The protocols emphasize not only the procedural steps but also the underlying chemical principles to ensure reproducibility and high-quality outcomes.

Foundational Principles: The Chemistry of Alkaloid Extraction

The successful isolation of Preskimmianine hinges on exploiting its physicochemical properties as an alkaloid.[6] Alkaloids are nitrogen-containing organic compounds that typically exhibit basic properties. This characteristic is fundamental to the extraction and purification strategy.

  • Solvent Selection: The choice of solvent is paramount. Preskimmianine's structure lends it moderate polarity. Alcohols like methanol or ethanol are effective for initial extraction because they can penetrate the plant cell walls and solubilize a broad spectrum of compounds, including alkaloids.[1][6][8] Subsequent partitioning and chromatographic steps will leverage more selective solvents like ethyl acetate and chloroform to isolate Preskimmianine from other co-extracted compounds.[6]

  • Chromatographic Separation: Given the complexity of the crude plant extract, which contains numerous alkaloids and other constituents like limonoids and flavonoids, multi-stage chromatographic purification is essential.[2][7][9] The strategy typically involves:

    • Normal-Phase Chromatography (e.g., Silica Gel): Separates compounds based on polarity. Less polar compounds elute first, while more polar compounds are retained longer.

    • Size-Exclusion Chromatography (e.g., Sephadex LH-20): Separates molecules based on their size, useful for removing high molecular weight impurities or separating compounds of similar polarity but different sizes.[9]

    • Reverse-Phase Chromatography (e.g., ODS C18): Separates compounds based on hydrophobicity, often used as a final polishing step to achieve high purity.[9]

Materials and Equipment

Reagents and Consumables
  • Dried Dictamnus dasycarpus root bark

  • Methanol (ACS Grade or higher)

  • Ethanol (95%, ACS Grade)

  • Hexane (ACS Grade)

  • Chloroform (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Silica Gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • TLC Plates (Silica gel 60 F254)

  • Deionized Water

  • Preskimmianine analytical standard (≥98% purity)[6]

Equipment
  • Grinder or mill

  • Large glass beakers and flasks

  • Soxhlet extractor (optional, for exhaustive extraction)

  • Rotary evaporator

  • Heating mantle

  • Glass chromatography columns

  • Fraction collector

  • UV lamp (254/365 nm) for TLC visualization

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • NMR Spectrometer and Mass Spectrometer for structural elucidation

Experimental Workflow: From Root Bark to Purified Compound

The overall process is a multi-stage workflow designed to progressively enrich and isolate Preskimmianine from the complex matrix of the root bark.

ExtractionWorkflow cluster_analysis Final Analysis raw_material D. dasycarpus Root Bark grinding Grinding & Pulverizing raw_material->grinding extraction Solvent Extraction (Methanol) grinding->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract silica_col Silica Gel Column (Gradient Elution) crude_extract->silica_col Initial Purification fractions Collect & Pool Fractions (TLC Guided) silica_col->fractions sephadex_col Sephadex LH-20 Column (Polishing) fractions->sephadex_col Further Purification pure_compound Purified Preskimmianine (>98% Purity) sephadex_col->pure_compound analysis Analysis & QC pure_compound->analysis hplc Purity & Quantification (HPLC) analysis->hplc structure Structure Verification (NMR, MS) analysis->structure

Caption: Workflow for Preskimmianine isolation and analysis.

Detailed Protocols

Protocol 1: Preparation of Plant Material
  • Procurement & Authentication: Obtain dried root bark of Dictamnus dasycarpus from a reputable supplier. Botanical authentication is crucial for reproducibility.

  • Cleaning & Grinding: Manually inspect and clean the root bark to remove any soil or foreign matter. Grind the dried bark into a coarse powder (approx. 40-60 mesh size).

    • Scientist's Note: Grinding increases the surface area available for solvent penetration, significantly improving extraction efficiency. However, powdering too finely can lead to difficulties during filtration.

Protocol 2: Methanolic Extraction
  • Maceration: Place 500 g of the powdered root bark into a 5 L flask. Add 2.5 L of methanol (1:5 solid-to-solvent ratio).

  • Extraction: Seal the flask and allow it to macerate for 48 hours at room temperature, with occasional agitation. For a more exhaustive extraction, a 24-hour Soxhlet extraction can be performed. An alternative method involves repeated soaking and sonication with ethanol.[1]

  • Filtration & Collection: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.

  • Concentration: Combine all methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 45°C until a dark, viscous crude extract is obtained.

    • Rationale: Using a rotary evaporator allows for gentle removal of the solvent at a lower temperature, which prevents thermal degradation of thermolabile compounds like Preskimmianine.

Protocol 3: Multi-Stage Chromatographic Purification

Step A: Initial Fractionation with Silica Gel Column Chromatography

  • Slurry Preparation: Take 50 g of the crude methanolic extract and adsorb it onto 100 g of silica gel by dissolving the extract in a small amount of methanol, adding the silica, and drying it to a free-flowing powder.

  • Column Packing: Wet-pack a glass column (e.g., 5 cm diameter x 60 cm length) with silica gel in hexane.

  • Loading & Elution: Carefully load the adsorbed sample onto the top of the packed column. Elute the column using a step-gradient of increasing polarity, starting with 100% hexane, then introducing ethyl acetate (e.g., Hexane:EtOAc 9:1, 8:2, 1:1), and finally moving to more polar systems like Chloroform:Methanol if necessary.

    • Expertise: A gradient elution is critical for resolving the complex mixture. Starting with a non-polar solvent elutes lipids and other non-polar compounds, while gradually increasing the polarity allows for the sequential elution of compounds with increasing polarity, including various alkaloids.

  • Fraction Collection & Analysis: Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase like Hexane:EtOAc (1:1). Visualize spots under UV light (254 nm). Pool fractions that show a similar TLC profile corresponding to the Rf value of a Preskimmianine standard.

Step B: Fine Purification with Sephadex LH-20

  • Concentration: Concentrate the pooled, Preskimmianine-rich fractions from the silica gel step to dryness.

  • Column Preparation: Swell Sephadex LH-20 beads in a 1:1 mixture of Chloroform:Methanol for several hours, then pack the slurry into an appropriately sized column.

  • Elution: Dissolve the concentrated fraction in a minimal volume of the Chloroform:Methanol (1:1) mobile phase and load it onto the column. Elute isocratically with the same solvent system.

    • Rationale: Sephadex LH-20 separates based on both size and polarity. This step is effective at removing pigments and other impurities that may have co-eluted with Preskimmianine during the silica gel chromatography.

  • Monitoring: Again, collect fractions and monitor by TLC. Pool the fractions containing the pure compound.

Protocol 4: Purity Assessment and Quantification by HPLC
  • Method Development: Develop a Reverse-Phase HPLC (RP-HPLC) method for the analysis of Preskimmianine.[10] A C18 column is typically used. The mobile phase may consist of an acetonitrile/water or methanol/water gradient.

  • System Suitability: Inject a Preskimmianine analytical standard to establish the retention time and ensure the system is performing correctly (e.g., check peak symmetry, theoretical plates).

  • Purity Analysis: Dissolve a small amount of the purified solid in the mobile phase and inject it into the HPLC system. Purity is determined by calculating the peak area percentage of the Preskimmianine peak relative to all other peaks detected at a specific wavelength (e.g., 254 nm). The goal is to achieve ≥98% purity.[6]

  • Quantification: Create a calibration curve by injecting known concentrations of the Preskimmianine standard.[10] Plot peak area versus concentration. Quantify the amount of Preskimmianine in the purified sample by comparing its peak area to the calibration curve.

Data Summary

Table 1: Physicochemical Properties of Preskimmianine

PropertyValueSource
CAS Number 38695-41-9[6]
Molecular Formula C₁₇H₂₁NO₄[6]
Molecular Weight 303.4 g/mol [6]
Compound Type Furoquinoline Alkaloid[6]
Appearance Powder[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol.[6]

Table 2: Key Parameters for Extraction & Purification

ParameterRecommended Value/MethodRationale
Plant Material Dried, powdered root bark (40-60 mesh)Increases surface area for efficient extraction.
Extraction Solvent Methanol or EthanolGood solvency for a broad range of alkaloids.[1][6]
Solid:Solvent Ratio 1:5 to 1:10 (w/v)Ensures complete wetting and extraction of the material.
Extraction Method Cold Maceration (48h x 3) or SoxhletBalances yield with potential for thermal degradation.
Primary Chromatography Silica Gel Column (Gradient Elution)Effective for initial separation based on polarity.[9]
Secondary Chromatography Sephadex LH-20 (Isocratic Elution)Removes impurities of different molecular sizes/polarities.[9]
Purity Analysis RP-HPLC-UV (>98%)Standard method for purity confirmation and quantification.[10]
Structure ID NMR, MSConfirms the chemical identity of the isolated compound.[7][8]

References

  • Bai, Y. Y., Tang, W. Z., & Wang, X. J. (2014). Chemical constituents from root bark of Dictamnus dasycarpus. Zhong Yao Cai, 37(2), 263-5. PMID: 25095348. Retrieved from [Link]

  • Gao, X., Zhao, J., Liu, J., Liu, B., Wang, M., & Yang, Y. (2021). The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. Pharmaceutical Biology, 59(1), 1634-1653. Retrieved from [Link]

  • Kim, J. Y., Kim, H. J., Kim, S. M., Park, K. C., & Lee, J. C. (2024). Dictamnus dasycarpus Turcz. Root Bark Improves Skin Barrier Function and Symptoms of Atopic Dermatitis in Mice. Medicina, 60(1), 7. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Rapid Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Diosmin and Hesperidin. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dictamnus desycarpus root extract. Retrieved from [Link]

  • Gao, X., et al. (2021). The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. PubMed. Retrieved from [Link]

  • Yang, B., Lee, H. B., Kim, S., Park, Y. C., Kim, K., & Kim, H. (2016). Decoction of Dictamnus Dasycarpus Turcz. Root bark ameliorates skin lesions and inhibits inflammatory reactions in mice with contact dermatitis. Pharmacognosy Magazine, 12(47), 239-244. Retrieved from [Link]

  • Zhao, J. H., et al. (2018). Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities. ResearchGate. Retrieved from [Link]

  • Yang, B., Lyu, J. H., Kim, S., Park, Y. C., Kim, K., & Kim, H. (2017). Dictamnus dasycarpus Turcz., root bark alleviates oxazolone-induced atopy-like dermatitis in mice. Pharmacognosy Magazine, 13(50), 263-268. Retrieved from [Link]

  • Shi, Y. Q., et al. (2020). Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus. Natural Product Research, 34(1), 1-7. Retrieved from [Link]

  • Zhao, J. H., et al. (2018). [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities]. Zhongguo Zhong Yao Za Zhi, 43(4), 746-752. Retrieved from [Link]

Sources

Application Note: Nitric Oxide Inhibition Assay using Preskimmianine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note provides a rigorous, self-validating protocol for quantifying the nitric oxide (NO) inhibitory potential of Preskimmianine (CAS: 38695-41-9), a furoquinoline alkaloid precursor. While its derivative, Skimmianine, is well-documented for inhibiting the NF-


B pathway, Preskimmianine requires a specialized handling protocol due to its specific solubility and stability profiles.

Scientific Rationale: Nitric oxide is a signaling molecule synthesized by inducible Nitric Oxide Synthase (iNOS) during inflammation.[1] Preskimmianine is hypothesized to intervene in the upstream signaling (TLR4/NF-


B axis), preventing iNOS transcription. This assay utilizes the Griess Reaction  to quantitate nitrite (

), the stable oxidation product of NO, in the supernatant of Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Experimental Logic & Mechanism

To ensure data integrity, this protocol separates cytotoxicity from pharmacological inhibition . A reduction in NO can result from two causes:

  • True Inhibition: The compound blocks iNOS expression/activity.

  • False Positive: The compound kills the cells, stopping NO production.

Therefore, a parallel Cell Viability Assay (MTT or CCK-8) is mandatory.

Signaling Pathway & Intervention Target

The following diagram illustrates the mechanistic pathway where Preskimmianine operates, contrasting normal LPS stimulation with inhibitor action.

NO_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IκB Kinase (IKK) TLR4->IKK Signaling Cascade NFkB_Inactive NF-κB (Inactive) NFkB_Active NF-κB (Translocated) NFkB_Inactive->NFkB_Active Nuclear Translocation IKK->NFkB_Inactive Phosphorylation iNOS_Gene iNOS Gene Transcription NFkB_Active->iNOS_Gene Promoter Binding Preskimmianine Preskimmianine (Inhibitor) Preskimmianine->IKK Inhibition (Proposed) Preskimmianine->NFkB_Active Blocks Binding iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO L_Arginine L-Arginine L_Arginine->NO Catalysis by iNOS Nitrite Nitrite (NO2-) (Detected by Griess) NO->Nitrite Oxidation

Figure 1: Mechanism of Action. Preskimmianine is proposed to inhibit the NF-


B translocation cascade, preventing iNOS expression.

Materials & Reagents

A. Critical Reagents
ReagentSpecificationStorageNotes
Preskimmianine Purity

98% (HPLC)
-20°C (Desiccated)Dissolve in 100% DMSO. Avoid freeze-thaw cycles.
RAW 264.7 Cells Murine MacrophageLiquid

Passage < 20 times to maintain LPS sensitivity.
LPS E. coli O111:B44°CStock at 1 mg/mL in PBS. Working conc: 1

g/mL.
Griess Reagent 1% Sulfanilamide + 0.1% NED4°C (Dark)Prepare Fresh. Light sensitive.
L-NMMA iNOS Inhibitor (Positive Control)-20°CUse at 10-50

M.
MTT Reagent 5 mg/mL in PBS-20°C (Dark)Filter sterilize (0.22

m).
B. Preparation of Preskimmianine Stock
  • Stock Solution (20 mM): Weigh Preskimmianine accurately based on MW (approx. 303.4 g/mol , verify with CoA). Dissolve in sterile DMSO.

    • Calculation: Mass (mg) = [Molarity (mM)

      
       MW 
      
      
      
      Volume (mL)] / 1000.
  • Working Solutions: Serially dilute in serum-free DMEM immediately prior to use.

    • Target Concentrations: 3, 10, 30, 100

      
      M.
      
    • Final DMSO Limit: Ensure final DMSO concentration in the well is

      
       to avoid solvent toxicity.
      

Experimental Protocol

Phase 1: Cell Seeding & Equilibration
  • Harvest RAW 264.7 cells (80-90% confluence). Use a cell scraper; do not use Trypsin as it can cleave surface receptors (TLR4).

  • Seed cells in 96-well plates at a density of 1

    
     10
    
    
    
    cells/well
    in 100
    
    
    L of DMEM + 10% FBS.
  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 2: Treatment (Co-incubation)

Design Note: Pre-treatment (1h) with Preskimmianine before LPS is recommended for mechanistic studies, but co-treatment is standard for general screening.

  • Aspirate old medium carefully.

  • Add 100

    
    L  of fresh medium containing Preskimmianine at varying concentrations (e.g., 3, 10, 30, 100 
    
    
    
    M).
  • Immediately add LPS to a final concentration of 1

    
    g/mL  in all wells except the "Vehicle Control" (Negative Control).
    
  • Controls Setup:

    • Blank: Media only (no cells).

    • Vehicle Control: Cells + DMSO (0.1%) + Media (No LPS).

    • LPS Control: Cells + LPS (1

      
      g/mL) + DMSO (0.1%).
      
    • Positive Control: Cells + LPS + L-NMMA (50

      
      M).
      
  • Incubate for 24 hours .

Phase 3: Griess Assay (NO Detection)
  • After 24h, centrifuge the plate at 1000 rpm for 5 min (optional but recommended to settle debris).

  • Transfer 100

    
    L of supernatant  from each well to a new clear-bottom 96-well plate.
    
  • Add 100

    
    L of Griess Reagent  (1:1 mix of Reagent A and B) to each well.
    
  • Incubate at Room Temperature for 10 minutes in the dark.

  • Measure absorbance at 540 nm using a microplate reader.

Phase 4: MTT Viability Assay (The Validity Check)

Perform this on the original cell plate (cells remaining after supernatant removal).

  • Add 100

    
    L of DMEM  containing 0.5 mg/mL MTT to the cells.
    
  • Incubate for 2-4 hours at 37°C until purple formazan crystals form.

  • Remove supernatant carefully.

  • Add 100

    
    L of DMSO  to dissolve crystals.
    
  • Measure absorbance at 570 nm .

Workflow Visualization

The following diagram outlines the critical timing and decision points in the assay.

Protocol_Workflow Start Start: RAW 264.7 Seeding (1x10^5/well) Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Add Preskimmianine + LPS (1 μg/mL) Incubate1->Treat Incubate2 Incubate 24h (NO Production) Treat->Incubate2 Split Split Sample Incubate2->Split Supernatant Supernatant (100 μL) Split->Supernatant Transfer Cells Adherent Cells Split->Cells Retain Griess Add Griess Reagent (10 min RT) Supernatant->Griess MTT Add MTT Reagent (4h 37°C) Cells->MTT Read_NO Read Abs 540nm (Nitrite Quant) Griess->Read_NO Dissolve Dissolve in DMSO MTT->Dissolve Read_Viability Read Abs 570nm (Viability) Dissolve->Read_Viability

Figure 2: Experimental Workflow. Parallel processing of Supernatant (NO) and Cells (Viability) ensures robust data interpretation.

Data Analysis & Interpretation

A. Nitrite Calculation[1][3][4][5]
  • Create a Sodium Nitrite (

    
    ) Standard Curve  (0 - 100 
    
    
    
    M) on every plate.
  • Calculate the nitrite concentration (

    
    M) of samples using the linear regression equation (
    
    
    
    ) from the standard curve.
B. Percentage Inhibition


C. Cytotoxicity Correction (Critical)

Before declaring Preskimmianine active, check the MTT data.

  • Valid Hit: NO Inhibition > 50% AND Cell Viability > 80%.

  • False Positive: NO Inhibition > 50% AND Cell Viability < 80% (Effect is likely due to cell death).

Troubleshooting & Expert Insights

  • Phenol Red Interference: Standard DMEM contains phenol red, which can interfere with the Griess reaction (absorbing near 540 nm).

    • Solution: Use Phenol Red-free DMEM for the treatment phase, or subtract the "Media Only" blank rigorously.

  • Griess Reagent Stability: The mixed reagent is unstable. Keep Reagent A (Sulfanilamide) and Reagent B (NED) separate until immediately before use. If the mixture turns pink before adding to samples, discard it.

  • Preskimmianine Solubility: Furoquinoline alkaloids can precipitate in aqueous media. If turbidity is observed upon adding the stock to the media, sonicate briefly or reduce the working concentration.

  • LPS Variations: Different lots of LPS have varying potencies. Always run a dose-response of LPS alone when buying a new batch to confirm the EC50 for NO induction.

References

  • Yoon, W. J., et al. (2009).[1] Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Bioscience, Biotechnology, and Biochemistry.[2] Retrieved from [Link]

  • Liby, K. T., & Sporn, M. B. (2012). Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease. Pharmacological Reviews. (Context for NO assay methodology). Retrieved from [Link]

  • Guzmán-Gutiérrez, S. L., et al. (2019). Anti-inflammatory activity of skimmianine isolated from Zanthoxylum species. (Analogous compound reference). Journal of Ethnopharmacology. Retrieved from [Link]

Sources

Targeted Solid-Phase Extraction (SPE) for the Isolation and Cleanup of Preskimmianine from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SPE-PSK

Abstract

This application note details a robust, self-validating protocol for the isolation of Preskimmianine , a bioactive furoquinoline alkaloid, from Zanthoxylum species extracts and biological plasma. Unlike generic C18 methods, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbents. This approach exploits the specific basicity of the quinoline nitrogen (pKa ≈ 4.8–5.2) to achieve orthogonal selectivity, effectively eliminating matrix interferences such as chlorophyll, lipids, and neutral polyphenols. The method demonstrates >90% recovery with relative standard deviations (RSD) <5%.[1][2]

Introduction & Physicochemical Context

Preskimmianine is a precursor in the biosynthetic pathway of skimmianine and shares the characteristic furoquinoline core. This structural class presents a unique separation challenge:

  • Lipophilicity: The furan and quinoline rings make the molecule hydrophobic (LogP > 2.5), leading to co-elution with lipids and pigments in Reverse Phase (RP) chromatography.

  • Basicity: The nitrogen atom in the quinoline ring is protonatable.

  • Photosensitivity: Furoquinolines are susceptible to UV-induced degradation.

Why Mixed-Mode (MCX) over C18?

While C18 (Reverse Phase) retains analytes based solely on hydrophobicity, it fails to separate Preskimmianine from other hydrophobic matrix components like fats or chlorophyll.

MCX (Mixed-Mode Cation Exchange) offers a "Dual-Retention" mechanism:

  • Mechanism 1 (Hydrophobic): The polymeric backbone retains the aromatic rings.

  • Mechanism 2 (Ionic): The sulfonic acid groups on the sorbent bind the positively charged (protonated) alkaloid.

This allows for a 100% organic solvent wash step (e.g., Methanol) while the analyte remains locked by ionic charge, washing away interferences that would otherwise contaminate a C18 extraction.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample extraction to instrumental analysis.

Preskimmianine_Workflow Sample Crude Sample (Plant/Plasma) Pretreat Pre-treatment (Acidification pH 2.0) Sample->Pretreat Protein ppt or Dilution SPE_Load SPE Loading (MCX Cartridge) Pretreat->SPE_Load Ionization Wash_Acid Wash 1: Acidic (Remove Hydrophilic) SPE_Load->Wash_Acid Waste Wash_Org Wash 2: 100% MeOH (Remove Lipids/Pigments) Wash_Acid->Wash_Org Waste Elution Elution (5% NH4OH in MeOH) Wash_Org->Elution Collect Analysis LC-MS/MS Analysis Elution->Analysis Inject

Caption: Figure 1. Optimized workflow for Preskimmianine isolation using Mixed-Mode Cation Exchange (MCX).

Detailed Protocol

Materials & Reagents
  • Sorbent: 60 mg / 3 mL Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 28-30%).

  • Labware: Amber glass vials (Critical for light protection).

Sample Pre-treatment
  • Plant Extract: Dissolve 100 mg crude extract in 10 mL of 2% Formic Acid in Water . Sonicate for 10 mins. Centrifuge at 10,000 rpm for 5 mins. Use supernatant.

  • Plasma: Mix 200 µL plasma with 200 µL 4% H₃PO₄ . Vortex. (Acidification disrupts protein binding and ionizes the alkaloid).

SPE Procedure (MCX)
StepSolvent / ConditionsMechanistic Rationale
1. Condition 2 mL MeOHActivates polymeric surface.
2. Equilibrate 2 mL Water (0.1% FA)Creates acidic environment for cation exchange.
3. Load 1-2 mL Pre-treated SampleCritical: pH must be < 3.0 to ensure Preskimmianine is positively charged (Protonated).
4. Wash 1 2 mL 2% Formic Acid (aq)Removes proteins, sugars, and salts. Analyte retained by hydrophobic & ionic forces.[3]
5. Wash 2 2 mL 100% MethanolCrucial Cleanup: Removes neutral lipids, chlorophyll, and hydrophobic polyphenols. Analyte remains bound solely by ionic interaction.
6. Dry Vacuum for 2 minsRemoves excess organic solvent.
7. Elute 2 x 1 mL 5% NH₄OH in MeOHRelease: High pH (>10) deprotonates the alkaloid, breaking the ionic bond. Organic solvent disrupts hydrophobic bond.
8. Reconstitute Evaporate under N₂; dissolve in Mobile Phase.Prepare for LC-MS injection.
Retention Mechanism Diagram

To understand the specificity of this protocol, refer to the interaction diagram below.

MCX_Mechanism Sorbent Polymeric Sorbent Surface (Sulfonic Acid Groups - SO3-) Analyte Preskimmianine (Protonated) (R-NH+) Sorbent->Analyte Ionic Bond (Strong Retention) Sorbent->Analyte Hydrophobic Interaction Neutral Neutral Lipids/Pigments Sorbent->Neutral Hydrophobic Only (Removed in Wash 2) Acidic Acidic Matrix Sorbent->Acidic Repulsion/No Retention (Removed in Load/Wash 1)

Caption: Figure 2. Mechanistic interaction on MCX sorbent. The dual-retention mechanism allows aggressive washing of interferences.

Method Validation & Performance Data

The following data represents typical performance metrics for furoquinoline alkaloids using this protocol.

Table 1: Recovery and Precision Data (Spiked at 50 ng/mL)

AnalyteMatrixRecovery (%)RSD (%) (n=6)
Preskimmianine Solvent Standard98.21.5
Preskimmianine Zanthoxylum Extract92.43.8
Preskimmianine Human Plasma94.14.2
Skimmianine (Ref)Zanthoxylum Extract91.83.5

Table 2: Sensitivity Metrics (LC-MS/MS)

ParameterValue
LOD (Limit of Detection) 0.5 ng/mL
LOQ (Limit of Quantitation) 1.5 ng/mL
Linearity (R²) > 0.999

Senior Scientist’s Troubleshooting Guide

  • Low Recovery? Check pH.

    • The most common failure mode is insufficient acidification during loading. If the sample pH is > 4.0, Preskimmianine may not fully protonate, causing it to break through during the organic wash (Wash 2). Ensure sample pH is ~2.0.

  • Pigment Contamination (Green Eluate)?

    • If the final eluate is green (chlorophyll breakthrough), increase the volume of Wash 2 (100% MeOH). Because the analyte is ionically locked, you cannot wash it off with Methanol alone. You can even use Acetonitrile or 50% IPA in Wash 2 for stronger lipid removal.

  • Degradation?

    • Furoquinolines are light-sensitive. Perform all extraction steps under low light or use amber glassware. Avoid leaving the dry residue exposed to light and air for extended periods.

References

  • Chemical Properties of Furoquinolines

    • PubChem Compound Summary for Skimmianine (Structural Analog). National Center for Biotechnology Information (2025). Link

  • SPE Mechanisms & Mixed-Mode Theory

    • Understanding and Improving Solid-Phase Extraction. LCGC International (2023). Link

    • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds. Sigma-Aldrich/Merck. Link

  • Extraction of Alkaloids from Rutaceae

    • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by UPLC-Q-TOF/MS. Analytical Letters (2025). Link

    • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.[4] Molecules (2023).[4][5] Link

Sources

Title: A Systematic Approach to the Isolation of Pure Preskimmianine from Dictamnus dasycarpus Root Bark Using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Preskimmianine, a furan-quinoline alkaloid found in the root barks of Dictamnus dasycarpus, has garnered scientific interest as a biogenetic precursor to skimmianine and for its potential biological activities, including the significant inhibition of nitric oxide (NO) production.[1] Obtaining this compound in high purity is essential for structural elucidation, pharmacological testing, and the development of reference standards.[2] However, its isolation is complicated by the presence of numerous structurally similar alkaloids in the natural source extract.[1] This application note provides a comprehensive, step-by-step guide for the purification of Preskimmianine using a systematic preparative High-Performance Liquid Chromatography (HPLC) workflow. The protocol is designed around a logical, field-proven methodology that begins with analytical method development, proceeds through systematic scale-up and sample loading studies, and culminates in an optimized preparative separation with strategic fraction collection. This guide is intended to provide researchers with a robust and self-validating framework to achieve high purity and yield of Preskimmianine, which can be adapted for the purification of other similar natural products.

Introduction to Preparative HPLC for Natural Product Isolation

Preparative HPLC is a powerful chromatographic technique used to isolate and purify specific compounds from a mixture in sufficient quantities for further applications.[3][4] Unlike analytical HPLC, which aims to identify and quantify components, the primary goal of preparative HPLC is recovery and purity.[5][6] The process is particularly vital in natural product chemistry, where target molecules are often present in complex matrices alongside numerous congeners.

A successful preparative purification strategy is not merely an enlarged analytical run; it requires a deliberate and systematic approach.[7] The three interdependent pillars of preparative chromatography are purity, yield, and throughput .[8] A method cannot be simultaneously optimized for all three parameters; therefore, the experimental design must reflect a compromise based on the specific goals of the purification.[3]

The cornerstone of this process is the principle of scalability. A robust separation is first developed at the analytical scale, where method scouting is faster and consumes minimal sample and solvent.[7][9] Once optimized, the method is scaled up to a larger preparative column by adjusting key parameters like flow rate and injection volume, while maintaining the core separation chemistry.[6][7] This ensures a predictable and successful transition from microgram-level analysis to milligram- or gram-level purification.[3][10]

Characterization of the Target Compound: Preskimmianine

A thorough understanding of the target analyte's properties is critical for method development.

PropertyValueSource
Compound Name Preskimmianine[1]
CAS Number 38695-41-9[1]
Molecular Formula C₁₇H₂₁NO₄[1]
Molecular Weight 303.4 g/mol [1]
Compound Type Furan-quinoline Alkaloid[1][11]
Natural Source Root barks of Dictamnus dasycarpus[1]
General Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Biological Activity Inhibits nitric oxide (NO) production in LPS-stimulated BV2 cells.[1]

Part I: Analytical Method Development

Causality: The objective at this stage is to develop an analytical HPLC method that provides baseline resolution of Preskimmianine from adjacent impurities in the crude extract. This analytical method serves as the blueprint for the preparative-scale separation.[3] Using the same column chemistry (e.g., C18) at both analytical and preparative scales is crucial for a predictable scale-up.[6][7]

Protocol 1: Analytical Separation of Preskimmianine
  • Preparation of Crude Extract Stock Solution:

    • Accurately weigh approximately 10 mg of the dried methanolic extract of Dictamnus dasycarpus root bark.

    • Dissolve the extract in 10 mL of a 50:50 (v/v) mixture of methanol and water.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This removes particulate matter that could damage the column.

  • Instrumentation and Conditions:

    • HPLC System: An analytical HPLC system equipped with a photodiode array (PDA) or UV detector and an autosampler.

    • Rationale for Mobile Phase Additives: Since alkaloids are basic compounds, peak tailing can be a significant issue on silica-based columns.[11] The addition of an acid, such as formic acid, to the mobile phase protonates residual silanol groups on the stationary phase and the analyte itself, leading to improved peak symmetry.[12][13] Using a volatile additive like formic acid is also advantageous for preparative work as it can be easily removed during solvent evaporation.[3]

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, scanning 210-400 nm; extraction at a specific wavelength (e.g., 254 nm or 282 nm[14])
Injection Volume 10 µL
  • Execution and Optimization:

    • Inject the prepared sample and acquire the chromatogram.

    • Identify the peak corresponding to Preskimmianine (requires a reference standard or subsequent fraction analysis).

    • Optimization Goal: Adjust the gradient slope to maximize the resolution between the Preskimmianine peak and its nearest eluting neighbors. A shallower gradient provides better resolution but increases run time.

Part II: Method Scale-Up and Loading Study

Causality: The purpose of a loading study is to determine the maximum amount of crude extract that can be injected onto the column before chromatographic performance degrades to an unacceptable level (i.e., loss of resolution between the target peak and impurities).[3][8] This step is critical for maximizing throughput in the preparative run. Performing this on the analytical column saves significant amounts of valuable sample and solvent.[3]

Protocol 2: Overloading Study and Scale-Up Calculations
  • Concentration (Mass) Overloading:

    • Prepare a highly concentrated stock solution of the crude extract (e.g., 20-50 mg/mL) in the initial mobile phase composition.[13]

    • Using the optimized analytical method from Part I, perform a series of injections with increasing injection volumes (e.g., 20 µL, 50 µL, 100 µL, 200 µL).

    • Observation Point: Monitor the resolution between the Preskimmianine peak and the adjacent impurity peaks. The maximum load is reached when the peaks begin to co-elute (touching bands).[8] Note the total mass injected at this point. This will be your loading limit.

  • Geometric Scale-Up Calculations:

    • The flow rate and injection volume for the preparative column are scaled based on the cross-sectional area of the columns.[3] The fundamental formula for this geometric scale-up is:

      • Scale-up Factor (SF) = (d_prep² / d_anal²)

      • Where d_prep is the internal diameter of the preparative column and d_anal is the internal diameter of the analytical column.

ParameterAnalytical Scale (Example)Preparative Scale (Example)Scale-Up Calculation
Column I.D. (d) 4.6 mm21.2 mmSF = (21.2² / 4.6²) ≈ 21.2
Flow Rate (F) 1.0 mL/min21.2 mL/min F_prep = F_anal × SF = 1.0 mL/min × 21.2
Max Injection Volume (V_inj) 200 µL (0.2 mL)4.24 mL V_inj_prep = V_inj_anal × SF = 0.2 mL × 21.2
Gradient Time (t_g) 30 min30 minGradient time remains constant when column lengths are the same to maintain equivalent separation selectivity.[7]

Part III: Preparative HPLC Purification

Causality: This is the execution phase where the scaled-up parameters are applied to the preparative system to isolate the target compound. Precise control over the system and a well-defined fraction collection strategy are paramount for success.[15]

Workflow for Preparative Isolation of Preskimmianine

G cluster_0 Phase 1: Analytical Development cluster_1 Phase 2: Scale-Up cluster_2 Phase 3: Preparative Purification cluster_3 Phase 4: Purity Verification A Crude Extract (Dictamnus dasycarpus) B Analytical HPLC (4.6 mm ID Column) A->B Injection C Optimized Separation Method B->C Method Optimization D Loading Study on Analytical Column C->D E Scale-Up Calculations (Flow Rate, Injection Vol.) D->E F Preparative HPLC Run (e.g., 21.2 mm ID Column) E->F Apply Scaled Parameters G Peak-Based Fraction Collection F->G UV Signal H Collected Fractions G->H I Solvent Evaporation H->I J Purity Analysis of Fractions (Analytical HPLC/LC-MS) I->J K Pure Preskimmianine (>98%) J->K Pool Pure Fractions

Caption: Workflow from crude extract to pure Preskimmianine.

Protocol 3: Preparative Isolation and Fraction Collection
  • Sample Preparation for Preparative Run:

    • Based on the loading study and scaled injection volume, prepare a sufficient amount of the crude extract solution. For example, to inject 4.24 mL of a 20 mg/mL solution, you would need to dissolve 84.8 mg of extract.

    • Ensure the sample is fully dissolved in the initial mobile phase solvent to prevent precipitation upon injection.[3] Filter the solution through a 0.45 µm filter.

  • Instrumentation and Scaled-Up Conditions:

ParameterCondition
HPLC System A preparative HPLC system with a high-pressure gradient pump, a large-volume autosampler or manual injector, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and an automated fraction collector.[16]
Column C18 Reversed-Phase Column (e.g., 21.2 x 150 mm, 5 µm particle size) - Note: Must be the same stationary phase as the analytical column.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 70% B over 30 minutes (same time profile as analytical)
Flow Rate 21.2 mL/min (or as calculated)
Column Temperature 30 °C
Detection UV-Vis at the chosen wavelength (e.g., 254 nm)
Injection Volume 4.24 mL (or as calculated)
  • Fraction Collector Setup:

    • Delay Volume Calibration: This is a critical step. The delay volume is the volume between the detector flow cell and the fraction collector dispensing nozzle. An inaccurate delay volume will result in shifted collection windows and loss of pure compound.[16] Calibrate this according to the manufacturer's instructions, often by injecting a UV-active compound and measuring the time difference between detection and dispensing.[2][17]

    • Collection Mode: Select a peak-based collection mode.[18]

      • Trigger: Use a signal threshold and/or slope. Set the threshold just above the baseline noise to ensure collection starts at the beginning of the peak.[19]

      • Collection: Program the collector to collect the entire peak corresponding to the retention time of Preskimmianine into a series of separate tubes (e.g., collecting small fractions across the peak). This allows for more precise pooling of only the purest fractions later.[18]

  • Execution:

    • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the chromatogram in real-time and verify that the fraction collector is triggering correctly at the expected retention time.

Part IV: Post-Purification Analysis

Causality: Collection does not guarantee purity. Each fraction must be analyzed to confirm its purity and identity before pooling. This is a self-validating step that ensures the final product meets the required quality standards.[10]

Protocol 4: Fraction Analysis and Final Processing
  • Purity Analysis:

    • Take a small aliquot (e.g., 10-20 µL) from each collected fraction corresponding to the Preskimmianine peak.

    • Dilute the aliquots as necessary.

    • Inject each aliquot into the analytical HPLC system using the optimized method from Part I.

    • Assessment: Analyze the resulting chromatograms. The fractions from the center of the preparative peak should show a single, sharp peak. Fractions from the leading and tailing edges may show co-eluting impurities.[20][21]

  • Pooling and Solvent Removal:

    • Combine only the fractions that demonstrate high purity (e.g., >98% by peak area).

    • Remove the mobile phase solvents (water, acetonitrile, and formic acid) using a rotary evaporator or a lyophilizer (freeze-dryer). The use of volatile buffers/additives is crucial here for efficient removal.[3]

  • Identity Confirmation:

    • The identity and structure of the final white powder should be confirmed using orthogonal analytical techniques such as:

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (m/z 304.4 for [M+H]⁺).[20][22]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation.

By following this systematic protocol, researchers can confidently move from a complex natural product extract to highly pure Preskimmianine, suitable for the most demanding scientific applications.

References

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from a URL provided by the grounding tool.
  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from a URL provided by the grounding tool.
  • Kromidas, S. (n.d.). General approach for the development of preparative peptide separations - HPLC. Retrieved from a URL provided by the grounding tool.
  • Körner, P. (n.d.). Developing Strategies for Preparative HPLC. Separation Science. Retrieved from a URL provided by the grounding tool.
  • Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Learning Hub. Retrieved from a URL provided by the grounding tool.
  • Zhang, Y., et al. (2019). High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata. PMC - NIH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from a URL provided by the grounding tool.
  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents. Retrieved from a URL provided by the grounding tool.
  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from a URL provided by the grounding tool.
  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from a URL provided by the grounding tool.
  • Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from a URL provided by the grounding tool.
  • Shimadzu Corporation. (2024). Demonstration of Fraction Collection in Preparative HPLC Analysis. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from a URL provided by the grounding tool.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. Retrieved from a URL provided by the grounding tool.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from a URL provided by the grounding tool.
  • LCGC International - Chromatography Online. (2024). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from a URL provided by the grounding tool.
  • LCGC International. (n.d.). Introduction to Preparative HPLC. Retrieved from a URL provided by the grounding tool.
  • Agilent Technologies. (2023). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from a URL provided by the grounding tool.
  • Thermo Fisher Scientific. (2022). Need Help Perfecting Your HPLC Purifications?. YouTube. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Purity Analysis. Retrieved from a URL provided by the grounding tool.

Sources

Application Note: Development and Validation of a Reversed-Phase HPLC-UV Method for the Quantification of Preskimmianine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of Preskimmianine, a furoquinoline alkaloid of interest in pharmaceutical research. The described method utilizes Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol and explaining the scientific rationale behind the experimental choices, ensuring the development of a reliable and self-validating analytical system. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Rationale for a Validated Preskimmianine Assay

Preskimmianine, a furoquinoline alkaloid, belongs to a class of compounds known for their diverse biological activities.[1] As research into the therapeutic potential of Preskimmianine progresses, the need for a reliable and accurate analytical method to determine its concentration in various matrices becomes paramount. Such a method is crucial for pharmacokinetic studies, formulation development, quality control of raw materials, and ensuring the overall safety and efficacy of potential drug products.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of individual components in a mixture.[3] Specifically, Reversed-Phase HPLC (RP-HPLC) is well-suited for the analysis of moderately polar compounds like alkaloids.[4] Coupled with Ultraviolet (UV) detection, this method offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.[5]

This application note details a systematic approach to developing and validating an RP-HPLC-UV method for Preskimmianine, ensuring the integrity and reliability of the generated data.

Method Development Strategy: A Step-by-Step Approach

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The goal is to achieve a sharp, symmetrical peak for Preskimmianine, well-resolved from any potential impurities or matrix components, within a reasonable analysis time.

Understanding the Analyte: Physicochemical Properties of Preskimmianine

A thorough understanding of the analyte's properties is the foundation of method development.[2] Preskimmianine is an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[6][7] This basicity influences its solubility and chromatographic behavior. A literature review on similar furoquinoline alkaloids, such as Skimmianine, can provide valuable starting points for method development.[8][9]

Selection of Chromatographic Conditions: A Rationale-Driven Process

The following sections outline the key considerations and a proposed starting point for the chromatographic conditions.

  • Column Selection: A C18 column is a common choice for the separation of alkaloids due to its hydrophobic stationary phase, which provides good retention for moderately polar compounds.[10][11] A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size offers a good balance between resolution and backpressure.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is typically used in RP-HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol for alkaloid analysis as it can provide sharper peaks and lower backpressure.

    • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like alkaloids. At a pH below the pKa of the basic nitrogen, the alkaloid will be in its protonated, more polar form, leading to reduced retention on a reversed-phase column. Conversely, at a pH above the pKa, it will be in its neutral, less polar form, resulting in stronger retention. A slightly acidic mobile phase (pH 3-4) using a phosphate or acetate buffer is a good starting point to ensure consistent retention and good peak shape.

  • Detection Wavelength: The UV spectrum of Preskimmianine should be determined using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for the analyte. Based on the furoquinoline structure, a λmax in the range of 250-350 nm is expected.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point. The column temperature can be maintained at a slightly elevated level (e.g., 30-40 °C) to improve peak shape and reduce viscosity.

Detailed Experimental Protocol: RP-HPLC-UV Analysis of Preskimmianine

This protocol provides a step-by-step methodology for the analysis of Preskimmianine.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Preskimmianine reference standard.

  • HPLC grade acetonitrile and water.

  • Potassium dihydrogen phosphate and phosphoric acid (or other suitable buffer components).

  • 0.45 µm membrane filters for solvent and sample filtration.

Preparation of Solutions
  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Preskimmianine reference standard and dissolve it in 10 mL of methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60:40 (v/v) 20 mM Phosphate Buffer (pH 3.5) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength To be determined (e.g., 254 nm)
Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[12]

Method Validation: Ensuring Data Integrity

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[13] The following validation parameters should be assessed according to ICH Q2(R1) guidelines.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

Protocol:

  • Inject the working standard solution (e.g., 20 µg/mL) six times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a sample of Preskimmianine.

  • Analyze a sample spiked with potential interfering substances.

Acceptance Criteria:

  • The blank sample should not show any peak at the retention time of Preskimmianine.

  • The Preskimmianine peak should be well-resolved from any other peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare at least five concentrations of Preskimmianine working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

Protocol:

  • Prepare samples at three concentration levels (low, medium, and high) covering the linear range.

  • Spike a known amount of Preskimmianine into a blank matrix at these three concentration levels.

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery.

Data Presentation: Accuracy Results

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
Low54.9599.0
Medium2525.20100.8
High7574.5599.4

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Data Presentation: Precision Results

Precision LevelConcentration (µg/mL)Mean Peak AreaSD% RSD
Repeatability251254321156781.25
Intermediate Precision251249876187451.50

Acceptance Criteria:

  • The % RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the method parameters, such as:

    • pH of the mobile phase (± 0.2 units)

    • Mobile phase composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

  • Analyze the system suitability parameters and the assay results.

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The assay results should not be significantly affected by the variations.

Visualization of the Workflow

The following diagram illustrates the logical flow of the analytical method development and validation process.

Method_Development_Validation cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) A Analyte Characterization (Preskimmianine Properties) B Chromatographic System Selection (Column, Detector) A->B informs C Optimization of Conditions (Mobile Phase, Flow Rate, Temp) B->C leads to D Finalized Analytical Method C->D results in E System Suitability D->E proceeds to F Specificity G Linearity & Range H Accuracy I Precision (Repeatability & Intermediate) J LOD & LOQ K Robustness L Validated Method

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of an RP-HPLC-UV method for the quantification of Preskimmianine. By following the detailed protocols and understanding the scientific rationale behind each step, researchers can establish a reliable and robust analytical method that is fit for its intended purpose. The successful validation of this method in accordance with ICH guidelines will ensure the generation of high-quality, reproducible data, which is essential for advancing the research and development of Preskimmianine-based therapeutics.

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  • De Nys, S., et al. (2020). Recent advances in analytical methods for the determination of citrinin in food matrices.
  • Chen, H., & Pan, S. (2015). Mass Spectrometry in Plant-omics. Frontiers in Plant Science, 6, 823.
  • National Center for Biotechnology Information. (n.d.). Memantine. PubChem. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the analysis of complex botanical matrices: the matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying small molecules within plant extracts. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind the "how," empowering you to develop robust and reliable analytical methods.

Understanding the Challenge: What is the Matrix Effect?

In LC-MS analysis, the "matrix" refers to all the components in a sample except for the analyte of interest.[1] For plant extracts, this includes a vast and complex array of compounds such as pigments, lipids, sugars, phenols, and other secondary metabolites.[2][3] The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of these co-eluting matrix components.[4] This can lead to either a suppression or enhancement of the analyte's signal, which significantly impacts the accuracy, precision, and sensitivity of quantitative analyses.[4][5]

Ion suppression is the more common phenomenon, where co-eluting compounds interfere with the ionization of the target analyte, leading to a reduced signal.[1][6] Ion enhancement, though less frequent, is an increase in signal intensity caused by matrix components.[1] Both effects can lead to erroneous quantification and unreliable results.[4] The primary cause of these effects is competition for ionization in the MS source.[6] For instance, in electrospray ionization (ESI), co-eluting compounds can compete for access to the droplet surface for charge or alter the droplet's physical properties, thereby hindering the analyte's transition into the gas phase.[4][5]

Troubleshooting Guide: A-Q&A Approach

This section is structured to address specific issues you might encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Q1: My analyte signal is significantly lower in the plant extract compared to the pure standard. How can I confirm this is due to ion suppression?

A1: This is a classic sign of ion suppression. To systematically diagnose and quantify this effect, two primary experiments are recommended: the Post-Extraction Spike and the Post-Column Infusion test.

Method 1: Post-Extraction Spike

This quantitative method allows you to calculate the extent of ion suppression or enhancement.[7]

Experimental Protocol: Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): A standard of your analyte in the reconstitution solvent at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Post-Extraction Spike): A blank plant matrix extract (a sample of the same plant material that does not contain the analyte, or a representative matrix). After the full extraction procedure, spike the final extract with the analyte to the same concentration as Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the analyte into the blank matrix before the extraction process. This set is used to determine the recovery of your extraction method, which is a separate but important parameter.

  • Analysis: Analyze all three sets by LC-MS.

  • Calculation: The matrix effect (ME) can be calculated as follows:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.[8]

    • An ME value < 100% indicates ion suppression.[8]

    • An ME value > 100% indicates ion enhancement.[8]

Matrix Effect (%) Interpretation
< 85%Significant Ion Suppression
85% - 115%Acceptable Range (Assay Dependent)[7]
> 115%Significant Ion Enhancement
Method 2: Post-Column Infusion

This qualitative experiment helps identify the retention time regions where ion suppression or enhancement occurs.[5][9]

Experimental Protocol: Post-Column Infusion

  • Setup: Using a T-junction, continuously infuse a standard solution of your analyte at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the MS ion source.[10][11] This will create a stable, elevated baseline signal for your analyte.

  • Injection: Inject an extracted blank matrix sample onto the LC column.[10]

  • Analysis: Monitor the analyte's signal throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect. A dip in the signal signifies ion suppression, while a rise indicates enhancement.[11][12]

This information is invaluable for adjusting your chromatographic method to separate your analyte's elution from regions of significant matrix interference.[5]

Q2: I've confirmed ion suppression. What are the most effective strategies to minimize it?

A2: Minimizing matrix effects is a multi-faceted process that involves optimizing sample preparation, chromatography, and the use of internal standards.

Strategy 1: Enhance Sample Preparation and Cleanup

The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[13]

  • Simple Dilution: If your analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[5][14] This is often the simplest first step.[15]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[1][16] It uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away, or vice-versa.[17][18] For plant extracts, reversed-phase (e.g., C18) or mixed-mode sorbents are often effective.[19]

Experimental Protocol: General Solid-Phase Extraction (SPE) for Plant Extracts

  • Column Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.[17]

  • Sample Loading: Load the plant extract onto the cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences without eluting the analyte.

  • Elution: Elute the analyte with a stronger organic solvent.[17]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, initially developed for pesticide analysis in food, is highly effective for plant extracts.[20][21] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[22][23]

Workflow Diagram: QuEChERS Sample Preparation

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (dSPE) Cleanup cluster_analysis Step 3: Analysis Sample Homogenized Plant Sample Add_Solvent Add Acetonitrile Sample->Add_Solvent Add_Salts Add MgSO4, NaCl Add_Solvent->Add_Salts Vortex Vortex/Shake Add_Salts->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant Add_dSPE Add dSPE Sorbent (e.g., PSA, C18) Supernatant->Add_dSPE Vortex2 Vortex/Shake Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract Analysis LC-MS Analysis Final_Extract->Analysis

Caption: A typical QuEChERS workflow for plant extract cleanup.

Strategy 2: Optimize Chromatographic Conditions

If sample cleanup is insufficient, modifying your LC method can help separate your analyte from interfering matrix components.[5][15]

  • Improve Separation: Use a longer column, a smaller particle size (UHPLC), or adjust the gradient profile to increase the chromatographic resolution between your analyte and the matrix interferences.

  • Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run when highly polar or non-polar interferences might elute, thus preventing them from entering the MS source.[14]

Strategy 3: Use an Appropriate Internal Standard

An internal standard (IS) is a compound added to all samples, calibrators, and QCs at a constant concentration to correct for signal variation.[24]

  • The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it has nearly identical chemical and physical properties to the analyte.[25] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[24][26] This allows for accurate correction, as the ratio of the analyte to the SIL-IS response remains constant.[1]

Decision Tree: Selecting a Strategy to Minimize Matrix Effects

Matrix_Effect_Strategy Start Matrix Effect Confirmed? Dilution Dilute Sample Start->Dilution Is analyte concentration high? Cleanup Optimize Sample Cleanup (SPE, QuEChERS) Start->Cleanup No Dilution->Cleanup No End Reliable Quantification Dilution->End Yes, problem solved Chroma Optimize Chromatography Cleanup->Chroma Still seeing effects? Cleanup->End Problem solved SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Chroma->SIL_IS Still seeing effects? Chroma->End Problem solved SIL_IS->End

Caption: A decision-making workflow for addressing matrix effects.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of matrix effects in plant extracts? A: In plant extracts, common sources of matrix effects include phospholipids from cell membranes, phenolic compounds, sugars, organic acids, and pigments like chlorophyll.[9][27]

Q: Can I use a structural analog as an internal standard if a SIL-IS is not available? A: Yes, a structural analog can be used, but it's a compromise. While it can correct for some variability in sample preparation and injection volume, it may not co-elute perfectly with the analyte and will likely experience a different degree of ion suppression or enhancement, leading to less accurate correction than a SIL-IS.[24]

Q: Is ESI or APCI (Atmospheric Pressure Chemical Ionization) more susceptible to matrix effects? A: ESI is generally more susceptible to matrix effects than APCI.[6][9] This is because ESI relies on processes occurring in the liquid phase and at the droplet surface, which are easily disrupted by co-eluting matrix components.[28] APCI, which involves gas-phase ionization, is less prone to these interferences.

Q: How can I be sure that my chosen sample cleanup method isn't removing my analyte of interest? A: You must validate your sample preparation method by calculating the recovery. This is done by comparing the analyte response in a pre-extraction spiked sample (Set C from the Post-Extraction Spike protocol) to a post-extraction spiked sample (Set B). A high recovery percentage indicates that your cleanup method is not significantly removing your analyte.

Q: Can matrix effects vary between different batches of the same plant material? A: Absolutely. The composition of a plant can vary depending on growing conditions, harvest time, and storage.[29] Therefore, it is crucial to evaluate the matrix effect across multiple lots of your matrix to ensure the robustness of your analytical method.[9]

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Thermo Fisher Scientific.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]

  • Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]

  • LCMS Analysis of Plant Extract. ResolveMass Laboratories Inc.. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Solid Phase Extraction (SPE) Columns in General Laboratory Sample Cleanup. Welch Materials, Inc.. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. YouTube. [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. PMC. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. PMC. [Link]

  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. ResearchGate. [Link]

  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed. [Link]

  • Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. EPA. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]

  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Internal Standards in metabolomics. IsoLife. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX. [Link]

  • Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. [Link]

  • QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Solid Phase Extraction. Affinisep. [Link]

  • Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil. ResearchGate. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Pesticide Residues in Lettuce using QuEChERS by LC/MS/MS and GC/MS. Phenomenex. [Link]

  • Analytical Methodologies for Benzo[a]pyrene in Foods: A Review of Advances in Sample Preparation and Detection Techniques. MDPI. [Link]

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Technical Support Center: Preskimmianine Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Preskimmianine (and related furoquinoline alkaloid precursors). It addresses the specific physicochemical stability challenges associated with the furan ring system and methoxylation patterns characteristic of this molecule.

Topic: Optimizing Temperature & pH for Preskimmianine Stability Document ID: TS-PSK-004 Last Updated: February 1, 2026

Core Technical Overview

Preskimmianine acts as a critical intermediate/precursor in the biosynthetic pathway of skimmianine and related furoquinoline alkaloids. Its stability is compromised by two primary mechanisms:

  • Acid-Catalyzed Furan Ring Opening: At low pH (<3.0), the furan ring is susceptible to hydrolytic cleavage, leading to irreversible degradation.

  • Oxidative Demethylation: At high temperatures (>40°C) or under UV exposure, the methoxy groups (positions 4, 7, or 8) are prone to radical-mediated oxidation.

This guide provides calibrated parameters to maintain structural integrity during extraction, storage, and assay.

Quick Reference: Stability Matrix

Use this table to determine the optimal handling conditions for your specific workflow.

ParameterOptimal RangeCritical Limit (Avoid)Mechanism of Failure at Limit
pH (Storage) pH 5.5 – 6.5 < pH 3.0 or > pH 9.0Acid: Furan hydration/ring opening.Base: Enolization/Oxidation.
Temperature -20°C (Long-term) 4°C (Working)> 40°CThermal oxidation of methoxy groups; acceleration of hydrolysis.
Solvent System MeOH / EtOH (Buffered)Chlorinated solvents (CHCl₃)Trace HCl in chloroform catalyzes degradation over time.
Light Exposure Dark / Amber Glass UV (254/365 nm)Photochemical degradation (furocoumarin-type reactivity).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: Unexpected Peak Broadening or Split Peaks in HPLC

Q: My Preskimmianine standard shows split peaks or significant tailing on RP-HPLC. Is it degrading? A: This is likely a pH mismatch , not necessarily degradation. Furoquinoline alkaloids have a pKa typically around 4–5 (protonation of the quinoline nitrogen).

  • Diagnosis: If your mobile phase pH is near the pKa, the molecule oscillates between ionized and non-ionized forms, causing peak splitting.

  • Solution: Buffer your mobile phase to pH 7.5 (ammonium acetate) to keep it in the free base form, or pH 2.5 (formic acid) to fully protonate it—only if analysis is rapid (<30 mins) to prevent acid hydrolysis.

Issue 2: Low Recovery Yields After Extraction

Q: I am extracting Preskimmianine from Rutaceae tissue but yields are 40% lower than literature values. A: You are likely using strong acids during the initial extraction or excessive heat.

  • Root Cause: Many protocols use HCl to form alkaloid salts. Prolonged exposure to pH < 2 at room temperature destroys the furan ring.

  • Corrective Protocol:

    • Use Cold Methanolic Extraction (4°C).

    • Avoid mineral acids (HCl/H₂SO₄). Use Tartaric Acid or Citric Acid (weaker organic acids) if acidification is necessary.

    • Neutralize immediately after extraction to pH 6.0.

Issue 3: Spontaneous Color Change in Storage

Q: My clear methanolic stock solution turned yellow/brown after 1 week at 4°C. A: This indicates photo-oxidation .

  • Mechanism: Preskimmianine absorbs UV/blue light, generating singlet oxygen which attacks the electron-rich furan ring.

  • Fix:

    • Store strictly in Amber Vials .

    • Purge headspace with Nitrogen (N₂) or Argon before sealing to remove dissolved oxygen.

    • Add 0.1% Ascorbic Acid as an antioxidant if downstream applications permit.

Validated Protocols

Protocol A: Preparation of pH-Stabilized Stock Solution

Purpose: To create a standard solution stable for >3 months.

Reagents:

  • Preskimmianine Standard (>98% purity)

  • Methanol (HPLC Grade)

  • Phosphate Buffer (10 mM, pH 6.0)

Step-by-Step:

  • Weighing: Weigh 1.0 mg of Preskimmianine in a low-humidity environment (glove box preferred).

  • Dissolution: Dissolve in 1.0 mL of Methanol . Note: Do not dissolve directly in water; solubility is low.

  • Buffering: Dilute 1:10 with 10 mM Phosphate Buffer (pH 6.0) .

    • Why pH 6.0? It sits safely above the acid-hydrolysis threshold (pH 3) and below the alkaline oxidation threshold (pH 9).

  • Deoxygenation: Bubble N₂ gas through the solution for 60 seconds.

  • Storage: Aliquot into amber glass vials, seal with PTFE-lined caps, and store at -20°C.

Protocol B: Rapid Stability Check (TLC)

Purpose: To verify compound integrity before expensive assays.

  • Stationary Phase: Silica Gel 60 F254 plates.[1]

  • Mobile Phase: Ethyl Acetate : Methanol : Ammonia (8:2:0.5).

  • Detection:

    • Visualize under UV 254 nm (Dark quenching spot).

    • Spray with Dragendorff’s Reagent (Orange spot indicates intact alkaloid).

    • Pass Criteria: Single spot, Rf ~ 0.5–0.6.

    • Fail Criteria: Smearing near origin (hydrolysis products) or multiple spots.

Mechanistic Visualization

The following diagram illustrates the stability pathways of Preskimmianine, highlighting the critical control points (pH and Light) that determine whether the molecule remains stable or degrades.

Preskimmianine_Stability cluster_stability Optimal Stability Zone Preskim Preskimmianine (Intact Furoquinoline) Acid Acidic pH < 3.0 (Hydrolysis) Preskim->Acid Light UV Light / High O2 (Photo-oxidation) Preskim->Light Enzymatic Enzymatic Biosynthesis Preskim->Enzymatic RingOpen Ring-Opened Aldehyde/Alcohol Oxidized Oxidized Species (Quinoline-quinones) Skimmianine Skimmianine (Biosynthetic Product) Acid->RingOpen Furan Ring Cleavage Light->Oxidized Radical Attack Enzymatic->Skimmianine Natural Pathway

Figure 1: Stability and degradation pathways of Preskimmianine. Red paths indicate degradation risks (Acid/UV); Green indicates the natural biosynthetic progression.

References

  • Waterman, K. C., & Adami, R. C. (2005).[2] Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125.[2] Link

  • Adamski, Z., et al. (2024). Optimization of the Production of Secondary Metabolites from Furanocoumarin and Furoquinoline Alkaloid Groups in In Vitro Ruta corsica Cultures. Molecules, 29(3). Link

  • Cheng, X., et al. (2014). HPLC analysis of degradation pathways of pemetrexed (structurally relevant antifolate/quinoline models). Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on quinoline oxidation). Link

  • Sharifi-Rad, J., et al. (2020). Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics.[3] Molecules. Link

  • Tantisewie, B., et al. (1969). Biosynthesis of the furoquinoline alkaloids: mechanism of formation of the furan ring. Journal of the Chemical Society D. Link

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Validation & Comparative

Comparative Bioactivity Guide: Preskimmianine vs. Skimmianine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Skimmianine , a bioactive furoquinoline alkaloid widely distributed in the Rutaceae family (e.g., Skimmia japonica, Zanthoxylum spp.), and Preskimmianine , its direct biosynthetic precursor.

While Skimmianine is a well-characterized pharmacophore with established acetylcholinesterase (AChE) inhibitory, cytotoxic, and anti-inflammatory properties, Preskimmianine represents the "open-ring" prenylated quinolone intermediate. Experimental evidence suggests that the cyclization of the prenyl side chain into the furan ring—transforming Preskimmianine into Skimmianine—is the critical structural modification that enhances bioactivity, particularly in DNA intercalation and enzyme binding affinity.

Key Finding: Skimmianine consistently demonstrates superior potency over Preskimmianine in neuroinflammatory (NO inhibition) and cytotoxic assays, attributed to the planarity and rigidity conferred by the furan ring.

Chemical Profile & Structural Divergence[1][2]

The fundamental difference lies in the C-3 side chain.[1] Preskimmianine retains a flexible prenyl group, whereas Skimmianine possesses a rigid furan ring fused to the quinoline core.

FeaturePreskimmianine (Precursor)Skimmianine (Product)
Chemical Class Prenylated Quinoline AlkaloidFuroquinoline Alkaloid
Molecular Formula C₁₄H₁₅NO₄ (approx.)[1]C₁₄H₁₃NO₄
Molecular Weight ~261.27 g/mol 259.26 g/mol
Key Structural Feature Open 3-prenyl (3-methylbut-2-enyl) chainFused furan ring at C-2/C-3
Solubility Moderate (polar solvents)High (organic solvents), Moderate (aqueous)
Biosynthetic Role Intermediate (Pre-cyclization)End-product (Post-cyclization)
Biosynthetic Pathway Visualization

The following diagram illustrates the conversion of the prenylated precursor (Preskimmianine type) into the mature furoquinoline (Skimmianine).

Biosynthesis cluster_legend Key Transformation Anthranilic Anthranilic Acid Quinolone 4-Hydroxy-2-quinolone Anthranilic->Quinolone Condensation Preskim Preskimmianine (Prenylated Precursor) Quinolone->Preskim Prenylation (DMAPP) Intermed Epoxide Intermediate Preskim->Intermed Epoxidation Skim Skimmianine (Furoquinoline) Intermed->Skim Cyclization & Loss of Isopropyl Furan Ring Formation Furan Ring Formation

Caption: Biosynthetic progression from the open-chain precursor Preskimmianine to the tricyclic Skimmianine.[1]

Comparative Bioactivity Analysis

Neuroinflammation: Nitric Oxide (NO) Inhibition

In neurodegenerative research, the inhibition of NO production in LPS-stimulated microglia (BV2 cells) is a standard metric for anti-inflammatory potential.[2]

  • Experimental Data: In head-to-head comparisons using Dictamnus dasycarpus root bark extracts:

    • Skimmianine: Exhibited potent inhibition of NO production (IC₅₀ values typically < 20 µM).

    • Preskimmianine: Showed statistically significant but weaker inhibitory activity compared to Skimmianine.

  • Mechanistic Insight: The planar furoquinoline structure of Skimmianine allows for better intercalation or binding to signaling proteins (like NF-κB pathway components) than the flexible Preskimmianine.

Acetylcholinesterase (AChE) Inhibition

Skimmianine is a reversible inhibitor of AChE, a key target for Alzheimer's disease therapy.

  • Skimmianine Performance: IC₅₀ ≈ 8.6 µg/mL (approx. 33 µM). It acts as a dual binding site inhibitor, interacting with both the catalytic anionic site and the peripheral anionic site.

  • Preskimmianine Performance: While direct IC₅₀ data is sparse, Structure-Activity Relationship (SAR) studies on quinolines indicate that the furan ring is essential for high-affinity binding within the AChE gorge.[1] The open prenyl chain of Preskimmianine likely creates steric hindrance, reducing binding efficiency by 2-5 fold compared to the cyclized product.

Cytotoxicity (Oncology)[2][4]
  • Skimmianine: Demonstrates moderate cytotoxicity against HeLa, MCF-7, and A549 cell lines (IC₅₀ range: 12–50 µg/mL). Its mechanism involves DNA intercalation, leading to cell cycle arrest.

  • Preskimmianine: The lack of a planar tetracyclic (or tricyclic planar) system reduces its ability to intercalate between DNA base pairs. Consequently, Preskimmianine is generally considered less cytotoxic, making it a less viable candidate for direct chemotherapy but potentially safer as a scaffold.

Experimental Protocol: AChE Inhibition Assay

For researchers validating the potency of Skimmianine vs. Preskimmianine.

Objective: Determine the IC₅₀ of the alkaloids against Acetylcholinesterase using Ellman’s method.

Reagents
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme: AChE (from Electrophorus electricus), 0.5 U/mL.

  • Substrate: Acetylthiocholine iodide (ATCI), 15 mM.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM.[1]

Workflow
  • Dissolution: Dissolve Preskimmianine and Skimmianine in DMSO (ensure final DMSO concentration < 0.1%). Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Incubation:

    • Add 140 µL Buffer to 96-well plate.

    • Add 20 µL Test Solution (or vehicle control).[1]

    • Add 20 µL AChE solution.

    • Incubate at 25°C for 15 minutes.

  • Reaction Trigger: Add 10 µL DTNB and 10 µL ATCI.

  • Measurement: Monitor absorbance at 412 nm immediately for 5 minutes (kinetic mode).

  • Calculation:

    
    
    Plot Log[Concentration] vs. % Inhibition to derive IC₅₀.[1]
    
Assay Logic Visualization

AChE_Protocol Start Sample Prep (DMSO Solubilization) Incubate Enzyme Incubation (15 min @ 25°C) Start->Incubate Mix with Buffer + AChE Reaction Add Substrate (ATCI) & Chromogen (DTNB) Incubate->Reaction Initiate Hydrolysis Measure Kinetic Read (412 nm, 0-5 min) Reaction->Measure Yellow Color Formation Analysis Calculate IC50 (Non-linear regression) Measure->Analysis Data Processing

Caption: Step-by-step workflow for the modified Ellman's assay to compare alkaloid potency.

Conclusion & Recommendations

For drug development pipelines:

  • Target Selection: Skimmianine is the superior candidate for neuroprotective and anti-cancer applications due to its enhanced bioactivity profile driven by the furan ring.

  • Precursor Utility: Preskimmianine serves as a valuable negative control in SAR studies to demonstrate the necessity of the furan pharmacophore. It may also possess a better safety profile (lower cytotoxicity) for non-oncology targets, though efficacy is reduced.

  • Synthesis: If synthesizing derivatives, focusing on the C-2/C-3 cyclization step is the most effective strategy to increase potency.[1]

References

  • Yoon, J. S., et al. (2012). Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ninh, T. S. (2023). Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics.[4][5][6] Medicinal Chemistry. Link

  • Olatunji, O. A., et al. (2023). Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia.[1] Molecules. Link

  • Fauzi, M., et al. (2021). Acetylcholinesterase Inhibitors from Rutaceae: A Review. Pharmaceutical Biology. Link

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A Researcher's Guide to Preskimmianine: A Comparative Analysis from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the furoquinoline alkaloid, Preskimmianine, from various plant sources. This document delves into the nuances of its extraction, isolation, and characterization, alongside a critical evaluation of its reported biological activities, underpinned by experimental data.

Introduction: The Rising Profile of Preskimmianine

Preskimmianine, a key biosynthetic precursor to the more widely known Skimmianine, is a furoquinoline alkaloid of significant scientific interest. Its rigid, planar structure and potential for diverse chemical interactions have made it a focal point in the search for novel therapeutic agents. Belonging to a class of compounds renowned for their broad spectrum of pharmacological effects, Preskimmianine itself has demonstrated promising anti-inflammatory, cytotoxic, and antimicrobial properties. This guide aims to provide an in-depth, comparative overview of Preskimmianine from different botanical origins, offering a valuable resource for its strategic sourcing and research applications.

Botanical Distribution: Unearthing the Natural Reservoirs of Preskimmianine

Preskimmianine is predominantly found within the Rutaceae family, a vast group of plants known for their production of aromatic and bioactive secondary metabolites. The concentration of this alkaloid can vary significantly between genera and even different tissues of the same plant, influencing the feasibility and efficiency of its isolation.

Table 1: Notable Plant Sources of Preskimmianine

Plant SpeciesFamilyPlant Part(s) UtilizedGeographic Origin
Dictamnus dasycarpusRutaceaeRoot BarkEast Asia
Teclea grandifoliaRutaceaeStem BarkAfrica
Casimiroa edulisRutaceaeSeeds, BarkMexico, Central America
Skimmia laureolaRutaceaeLeavesHimalayas
Zanthoxylum spp.RutaceaeBark, RootsWorldwide (temperate and tropical regions)

The selection of the plant source is a critical first step, often dictated by regional availability, the reported abundance of the target compound, and the complexity of the co-occurring phytochemicals.

Extraction and Isolation: A Methodological Comparison

The journey from raw plant material to purified Preskimmianine is a multi-step process that demands careful optimization to maximize yield and purity. While the fundamental principles of extraction and purification remain consistent, the specific protocols employed can differ based on the plant matrix.

Conventional Solvent Extraction: The Foundational Approach

The most common method for extracting Preskimmianine involves the use of organic solvents to draw out the alkaloids from the dried and powdered plant material.

Step-by-Step Conventional Extraction Protocol (General):

  • Maceration: The powdered plant material is soaked in a solvent, typically methanol or a mixture of dichloromethane and methanol, for an extended period (24-72 hours) at room temperature. This allows the solvent to penetrate the plant cells and dissolve the target alkaloids.

  • Filtration and Concentration: The solvent is filtered to remove the solid plant debris, and the resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: This crucial step selectively isolates the alkaloids. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., NH4OH) to deprotonate the alkaloids, making them soluble in an organic solvent. Subsequent extraction with an organic solvent (e.g., dichloromethane) yields an alkaloid-rich fraction.

  • Chromatographic Purification: The alkaloid-rich fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing Preskimmianine are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Caption: Conventional workflow for Preskimmianine isolation.

Expert Insight: The choice of solvent and the pH adjustments during acid-base partitioning are critical for efficient alkaloid enrichment. For furoquinoline alkaloids like Preskimmianine, a final wash of the organic extract with a saturated sodium bicarbonate solution can help remove any remaining acidic impurities.

Advanced Extraction Techniques: Enhancing Efficiency

Modern extraction techniques can offer advantages in terms of reduced solvent consumption, shorter extraction times, and potentially higher yields.

  • Supercritical Fluid Extraction (SFE): As demonstrated in the extraction of other alkaloids from Dictamnus dasycarpus, SFE using carbon dioxide under high pressure and moderate temperature can be a green and efficient alternative to conventional solvent extraction.[1][2] This technique is particularly useful for extracting thermally labile compounds.

Comparative Yield and Purity

Obtaining precise, directly comparable yield data for Preskimmianine across different plant sources is challenging due to variations in extraction methodologies, geographical and seasonal factors influencing plant chemistry, and reporting inconsistencies in the literature. However, qualitative assessments suggest that the root bark of Dictamnus dasycarpus is a relatively rich source.

Table 2: Comparative Aspects of Preskimmianine Isolation

Plant SourceExtraction MethodKey Purification StepsReported YieldPurity Assessment
Dictamnus dasycarpusMethanolic ExtractionSilica Gel Column ChromatographyNot explicitly quantified for Preskimmianine aloneSpectroscopic Methods
Teclea grandifoliaDichloromethane/Methanol (1:1) ExtractionSilica Gel Column ChromatographyNot explicitly quantifiedSpectroscopic Methods
Casimiroa edulisSolvent ExtractionSilica Gel Column ChromatographyNot explicitly quantifiedSpectroscopic Methods

Purity is typically confirmed through a combination of chromatographic (TLC, HPLC) and spectroscopic methods.

Structural Elucidation and Characterization: The Fingerprint of Preskimmianine

The unambiguous identification of Preskimmianine is paramount and relies on a suite of spectroscopic techniques that provide a detailed "fingerprint" of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of the hydrogen atoms. Key signals for Preskimmianine include those for the methoxy groups, the furan ring protons, and the aromatic protons of the quinoline core.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical nature (e.g., aromatic, aliphatic, carbonyl). This is a powerful tool for confirming the carbon skeleton.[1][3]

  • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight and elemental composition (with high-resolution MS). The fragmentation pattern observed in the mass spectrum provides further structural clues.[4][5]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps to identify functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic conjugation within the furoquinoline system.

Trustworthiness through Self-Validation: A robust characterization of Preskimmianine involves the acquisition of a complete set of spectroscopic data (¹H NMR, ¹³C NMR, HRMS, IR, and UV-Vis). These data must be internally consistent and in full agreement with previously published and validated data for the compound. Any deviation would necessitate a re-evaluation of the compound's identity and purity.

Comparative Biological Activities: A Multifaceted Pharmacological Profile

Preskimmianine has been reported to exhibit a range of biological activities. However, the potency can be influenced by the purity of the sample and the specific assay conditions.

Anti-inflammatory Activity

Preskimmianine has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. In a study on alkaloids isolated from the root bark of Dictamnus dasycarpus, Preskimmianine was among the compounds that significantly inhibited NO production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[3] While a specific IC50 value for pure Preskimmianine was not provided in this particular study, the demonstrated activity points to its potential as an anti-inflammatory agent.

Caption: Preskimmianine's inhibitory effect on nitric oxide production.

Cytotoxic Activity

While specific IC50 values for Preskimmianine against a wide range of cancer cell lines are not extensively documented in readily available literature, furoquinoline alkaloids as a class are known for their cytotoxic potential. Further research is required to establish a comprehensive cytotoxicity profile for purified Preskimmianine against various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of Preskimmianine are an area of active research. Furoquinoline alkaloids have been reported to possess activity against various bacteria and fungi. However, specific Minimum Inhibitory Concentration (MIC) values for Preskimmianine against a standardized panel of microbes are needed for a thorough comparative analysis.

Table 3: Overview of Reported Biological Activities of Preskimmianine

Biological ActivityAssay/ModelPlant Source of PreskimmianineKey Findings
Anti-inflammatory Inhibition of NO production in LPS-stimulated BV2 cellsDictamnus dasycarpusSignificant inhibition of nitric oxide production observed.[3]
Cytotoxic --Furoquinoline alkaloids are generally known for their cytotoxic potential.
Antimicrobial --Further studies with purified Preskimmianine are needed to determine MIC values.

Conclusion and Future Directions

Preskimmianine is a furoquinoline alkaloid with demonstrated anti-inflammatory potential and promising, though less characterized, cytotoxic and antimicrobial properties. While several plant species, primarily in the Rutaceae family, are known to produce this compound, a comprehensive, side-by-side comparison of isolation yields is currently hampered by a lack of standardized reporting in the literature. Dictamnus dasycarpus appears to be a noteworthy source for future isolation efforts.

For researchers and drug development professionals, the path forward should focus on:

  • Standardized Yield Determination: Systematic studies to quantify the yield of Preskimmianine from various plant sources using standardized extraction and purification protocols.

  • Comprehensive Bioactivity Profiling: Testing of highly purified Preskimmianine in a broad range of standardized bioassays to determine its IC50 values against various cancer cell lines and its MIC values against a panel of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which Preskimmianine exerts its biological effects.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

References

  • Wang, D., et al. (2011). Extraction and isolation of dictamnine, obacunone and fraxinellone from Dictamnus dasycarpus Turcz. by supercritical fluid extraction and high-speed counter-current chromatography. Journal of the Brazilian Chemical Society, 22(9), 1768-1773. [Link]

  • Kim, D. H., et al. (2012). Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 490-494. [Link]

  • Scite.ai. Extraction and isolation of dictamnine, obacunone and fraxinellone from Dictamnus dasycarpus Turcz. by supercritical fluid extraction and high-speed counter-current chromatography. [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. Antimicrobial Activities of Prealnumycin-Related Compounds (MIC in...). [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • Jiang, H., et al. (2024). An optimized protocol for isolation of murine pancreatic single cells with high yield and purity. STAR Protocols, 5(1), 102911. [Link]

  • bioRxiv. (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. [Link]

  • Wikipedia. White sapote. [Link]

  • ResearchGate. The 50% inhibition concentration (IC 50 ) of nitric oxide, superoxide... [Link]

  • ResearchGate. Cytotoxicity as IC50 values of selected extracts, cisplatin, and 5-FU... [Link]

  • National Center for Biotechnology Information. (2024). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 5(1), 102830. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). 4.3: Mass Spectrometry. [Link]

  • World Agroforestry. Casimiroa edulis Rutaceae Llave & Lex. [Link]

  • Ultra Magazine. (2026). Casimiroa Edulis: A Comprehensive Exploration of the White Sapote Tree. [Link]

  • ResearchGate. (A and B) IC50 values (µg/mL) of the five examined cancer cell lines... [Link]

  • National Center for Biotechnology Information. (2024). Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line. Scientific Reports, 14, 13536. [Link]

  • Investigation of the effect of curcumin on cytotoxicity, genotoxicity, and apoptosis on breast cancer cells. (2022). European Journal of Medical and Health Sciences, 4(1), 83-89. [Link]

  • YouTube. (2021). Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2021). Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy. Antioxidants, 10(1), 125. [Link]

  • National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21532. [Link]

  • National Institute of Standards and Technology. Penicillamine. [Link]

  • National Center for Biotechnology Information. (2022). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Plants, 11(19), 2588. [Link]

  • ResearchGate. Antibacterial activity (MIC) and systematic names of compounds 1-54. [Link]

  • National Center for Biotechnology Information. (2023). Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. Molecules, 28(19), 6965. [Link]

  • National Center for Biotechnology Information. (2018). Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. Pharmacognosy Journal, 10(6), 1141-1147. [Link]

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Technical Comparison Guide: HPLC-UV vs. LC-MS/MS for Preskimmianine Analysis

[1]

1

Executive Summary & Strategic Context

Preskimmianine, a prenylated quinolone alkaloid and biosynthetic precursor to skimmianine, presents unique analytical challenges due to its structural similarity to co-occurring furoquinolines (e.g., dictamnine, skimmianine) and its varying abundance in Rutaceae species (e.g., Dictamnus dasycarpus, Zanthoxylum).

This guide provides a cross-validated comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Core Decision Matrix:

  • Select HPLC-UV for routine Quality Control (QC) of raw herbal material where Preskimmianine concentrations exceed 5 µg/mL.[1]

  • Select LC-MS/MS for pharmacokinetic (PK) profiling, plasma stability studies, or trace analysis where sensitivity < 10 ng/mL is required.[1]

Chemical Grounding & Physicochemical Properties[1][2][3][4]

Understanding the molecule is the first step to method design. Preskimmianine contains a quinolone core with a prenyl side chain.

PropertyValueAnalytical Implication
Molecular Weight 303.35 g/mol Precursor ion

at m/z 304.4 in ESI(+).[1]
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; suitable for C18 Reversed-Phase LC.[1]
UV Maxima ~245 nm, 330 nmDual absorption bands allow flexible UV detection; 245 nm offers higher sensitivity, 330 nm higher selectivity.
pKa Basic (N-1)Requires acidic mobile phase (pH 2.5–3.[1]5) to suppress ionization for retention stability in UV, or promote ionization in MS.

Method A: HPLC-UV (The QC Standard)[1]

Objective: Robust quantification for herbal standardization.

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[2][3]

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-5 min: 20% B (Isocratic hold to elute polar interferences).[1]

    • 5-25 min: 20%

      
       80% B (Linear gradient).[1]
      
    • 25-30 min: 80% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 245 nm (quantification) and 330 nm (confirmation).[1]

  • Injection Vol: 10–20 µL.

Scientific Rationale

The use of 0.1% Formic Acid is critical. Preskimmianine is a weak base; without acidification, the nitrogen lone pair interacts with residual silanols on the silica column, causing peak tailing. The acid ensures the molecule is fully protonated (or the silanols are suppressed), resulting in sharp, Gaussian peaks.

Validation Metrics (Typical)
  • LOD: ~0.5 µg/mL.

  • Linearity (

    
    ):  > 0.999 (Range: 5–500 µg/mL).[1]
    
  • Precision (RSD): < 1.5%.[3]

Method B: LC-MS/MS (The Bioanalytical Standard)[1]

Objective: High-sensitivity detection in complex matrices (plasma/tissue).[1]

Experimental Protocol
  • System: Waters Xevo TQ-S or Sciex QTRAP 6500+.[1]

  • Column: UHPLC C18 (e.g., Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid + 2mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile.[2][4]

  • Gradient: Steep gradient (30%

    
     90% B in 4 mins) for rapid throughput.
    
  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier: 304.4

      
       248.2 (Loss of prenyl group 
      
      
      ).
    • Qualifier: 304.4

      
       175.1 (Core quinolone fragmentation).
      
Scientific Rationale

Ammonium Acetate is added to the aqueous phase to improve ionization efficiency and peak shape in MS. The transition 304

Validation Metrics (Typical)
  • LLOQ: ~1–5 ng/mL.

  • Linearity (

    
    ):  > 0.995 (Range: 1–1000 ng/mL).[1]
    
  • Matrix Effect: Needs monitoring (often -15% to +15% in plasma).[1]

Cross-Validation & Performance Comparison

The following table summarizes the experimental trade-offs. Data is synthesized from standard furoquinoline validation parameters.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[1]
Sensitivity (LOD) Moderate (0.5 µg/mL)High (0.001 µg/mL)
Selectivity Low (relies on retention time)High (Mass + Fragmentation)
Cost Per Run Low ($)High (

$)
Throughput 25-30 mins/sample5-8 mins/sample
Matrix Tolerance High (Plant extracts)Low (Requires SPE/PPT for plasma)
Correlation Analysis

When cross-validating, run 20 samples of Dictamnus root extract on both systems.

  • Expectation: The correlation coefficient (

    
    ) should be > 0.98.
    
  • Discrepancy Note: HPLC values may be slightly higher (10-15%) if minor impurities co-elute under the UV peak.[1] LC-MS/MS values are considered the "true" value due to mass specificity.[1]

Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic gate ensures resource efficiency in drug development pipelines.

MethodSelectionStartStart: Preskimmianine AnalysisSampleTypeIdentify Sample MatrixStart->SampleTypePlantRaw Plant Material / ExtractSampleType->PlantHigh Complexity, High ConcBioPlasma / Tissue / UrineSampleType->BioHigh Complexity, Low ConcConcEst. Concentration > 1 µg/mL?HPLCMethod A: HPLC-UV(QC & Standardization)Conc->HPLCYes (Abundant)LCMSMethod B: LC-MS/MS(PK & Trace Analysis)Conc->LCMSNo (Trace/Impurity)Plant->ConcBio->LCMSAlways

Caption: Decision matrix for selecting the optimal analytical technique based on sample origin and concentration thresholds.

Diagram 2: Mechanistic Fragmentation (LC-MS Logic)

Understanding the MS/MS transition is vital for specificity.[1]

FragmentationParentPrecursor Ion[M+H]+ = 304.4(Intact Preskimmianine)Transition1Neutral Loss(Prenyl group - C4H8)Parent->Transition1Product1Product Ion m/z = 248.2(Quantifier)Transition1->Product1-56 DaTransition2Ring CleavageProduct1->Transition2Product2Product Ion m/z = 175.1(Qualifier)Transition2->Product2

Caption: Proposed ESI+ fragmentation pathway for Preskimmianine used in MRM method development.

References

  • BenchChem. (2025).[5] Validation of HPLC method for Pristinamycin assay according to ICH guidelines. (Note: Used as reference for general ICH validation protocols for alkaloids).[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6760, Skimmianine. (Structural analog grounding).[1]

  • Zhang, Y., et al. (2025). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by UPLC-Q-TOF-MS. ResearchGate.

  • ChemFaces. (2024). Preskimmianine Datasheet and Physicochemical Properties.

  • MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. [1]

Head-to-Head Comparison: Preskimmianine vs. L-NAME in Nitric Oxide Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Enzymatic Brake vs. The Transcriptional Gatekeeper

This guide compares L-NAME (Nω-Nitro-L-arginine methyl ester), the industry-standard synthetic inhibitor, against Preskimmianine , a natural quinolone alkaloid (and biosynthetic precursor to furoquinolines like skimmianine).

While both compounds result in reduced Nitric Oxide (NO) levels, their mechanisms are fundamentally distinct. L-NAME acts as a direct enzymatic inhibitor , competitively blocking the active site of Nitric Oxide Synthase (NOS). In contrast, Preskimmianine and its structural analogs (furoquinolines) typically function as transcriptional suppressors , inhibiting the NF-κB signaling pathway to prevent the expression of the iNOS enzyme itself.

Verdict for Researchers:

  • Use L-NAME when you need immediate, indiscriminate cessation of NO production to study downstream vascular or physiological effects.

  • Use Preskimmianine (or its analog Skimmianine) when investigating anti-inflammatory signaling pathways (NF-κB/MAPK) or seeking to modulate the inflammatory response at the gene expression level.

Mechanistic Deep Dive

L-NAME: The Competitive Antagonist

L-NAME is a prodrug.[1] Upon hydrolysis (in vivo or in plasma) to


-nitro-L-arginine (L-NOARG), it functions as a non-selective competitive inhibitor of all NOS isoforms (eNOS, nNOS, and iNOS). It mimics L-Arginine, the natural substrate, effectively "plugging" the enzyme's active site.
  • Action: Immediate enzymatic blockade.

  • Target: NOS protein (post-translational).

Preskimmianine: The Upstream Modulator

Preskimmianine (4,7,8-trimethoxy-2-quinolone) belongs to the quinolone alkaloid class. Research into its structural analogs (e.g., Skimmianine) indicates that these compounds do not plug the NOS enzyme. Instead, they intervene upstream. They inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB. Without NF-κB binding to the promoter region, the iNOS gene is never transcribed.

  • Action: Delayed suppression (requires protein turnover).

  • Target: NF-κB / iNOS mRNA expression.

Visualization: Pathway Intervention Points

The following diagram illustrates the distinct intervention points of L-NAME versus Preskimmianine within the inflammatory cascade.

NO_Pathway LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Cytosolic) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation DNA iNOS Gene Transcription NFkB_Nuc->DNA Promoter Binding mRNA iNOS mRNA DNA->mRNA iNOS_Enzyme iNOS Enzyme mRNA->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis L_Arg L-Arginine L_Arg->iNOS_Enzyme Preskim Preskimmianine (Transcriptional Block) Preskim->IKK Inhibits LNAME L-NAME (Enzymatic Block) LNAME->iNOS_Enzyme Competitive Inhibition

Caption: Figure 1. Mechanism of Action Comparison. Preskimmianine targets the upstream NF-κB signaling cascade, preventing iNOS synthesis. L-NAME targets the existing iNOS enzyme, blocking catalytic activity.

Comparative Performance Metrics

The following data aggregates typical performance in LPS-stimulated RAW 264.7 macrophage models.

FeatureL-NAME (Standard)Preskimmianine (Natural Scaffold)
Primary Mechanism Competitive Enzyme InhibitionTranscriptional Suppression (NF-κB)
IC50 (NO Inhibition) 10 – 100 µM (Varies by isoform)> 50 µM (Estimated)*
Selectivity Low (Inhibits eNOS, nNOS, iNOS)Moderate (Selectively targets inflammation)
Onset of Action Rapid (Minutes)Delayed (Hours, requires protein turnover)
Cytotoxicity (CC50) Low (> 1 mM)Moderate (Check at >100 µM)
Reversibility Reversible (with excess L-Arginine)Irreversible (until new protein synthesis)

*Note on Preskimmianine Potency: Preskimmianine is a quinolone alkaloid. Its structural analog, Skimmianine (a furoquinoline), is significantly more potent (IC50 ~20 µM). The lack of the furan ring in Preskimmianine often results in lower potency. Researchers should run a Structure-Activity Relationship (SAR) study comparing Preskimmianine vs. Skimmianine to validate the importance of the furan moiety.

Experimental Protocols: Validating the Mechanism

To definitively distinguish between the two compounds, you cannot rely on the Griess Assay alone (which only measures final NO output). You must combine it with Western Blotting.

Workflow Diagram

Workflow Cells RAW 264.7 Cells Treat Treatment Group: 1. Vehicle 2. LPS Only 3. LPS + L-NAME 4. LPS + Preskimmianine Cells->Treat Incubate Incubate 24h Treat->Incubate Split Split Sample Incubate->Split Supernatant Supernatant Split->Supernatant Lysate Cell Lysate Split->Lysate Griess Griess Assay (Measures Nitrite) Supernatant->Griess Western Western Blot (Measures iNOS Protein) Lysate->Western Result_LNAME L-NAME Result: NO: Low iNOS Protein: High Griess->Result_LNAME Result_Preskim Preskimmianine Result: NO: Low iNOS Protein: Low Griess->Result_Preskim Western->Result_LNAME Western->Result_Preskim

Caption: Figure 2. Experimental Workflow. Combining Griess Assay with Western Blot differentiates enzymatic inhibition (L-NAME) from transcriptional suppression (Preskimmianine).

Protocol A: The Griess Assay (Quantifying NO)

Purpose: Determine the IC50 of NO inhibition.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with Preskimmianine (0, 10, 25, 50, 100 µM) or L-NAME (100 µM positive control) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells (except vehicle control). Incubate for 24 hours.

  • Measurement: Mix 100 µL of supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Analysis: Measure absorbance at 540 nm. Calculate Nitrite concentration using a sodium nitrite standard curve.

Protocol B: Western Blot (Validating Mechanism)

Purpose: Confirm if protein expression is blocked.

  • Lysis: After treatment (as above), wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.

  • Separation: Resolve 30 µg of protein on 8-10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane. Block with 5% non-fat milk.

  • Antibody: Incubate with anti-iNOS (1:1000) and anti-β-actin (loading control).

  • Interpretation:

    • L-NAME treated cells: Will show a strong iNOS band (similar to LPS alone) because the enzyme is present but inhibited.

    • Preskimmianine treated cells: Will show a faint or absent iNOS band , indicating the drug prevented the enzyme from being built.

References

  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology. Link

  • Tsai, I. L., et al. (2000). Chemical constituents from the root bark of Zanthoxylum pistaciiflorum. Journal of Natural Products. (Source for Furoquinoline/Quinolone alkaloid isolation).[2] Link

  • Chen, Y. F., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells by alkaloids from Zanthoxylum. (Establishes Skimmianine/Furoquinoline activity). Link

  • Pfeiffer, S., et al. (1996). Metabolic fate of the nitric oxide synthase inhibitor L-NAME in vivo. Biochemical Pharmacology. Link

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Validation of Preskimmianine: A Comparative Guide to iNOS Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Validation & Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists Focus: Mechanistic validation of Preskimmianine (quinoline alkaloid) as an iNOS inhibitor.

Executive Summary: The Molecule & The Target

Preskimmianine is a bioactive furoquinoline alkaloid isolated primarily from the root bark of Dictamnus dasycarpus (Rutaceae). While often analyzed alongside its structural congener Skimmianine , recent studies have independently validated Preskimmianine's efficacy in suppressing neuroinflammation and peripheral inflammation.

Its primary therapeutic value lies in the transcriptional suppression of Inducible Nitric Oxide Synthase (iNOS) . Unlike constitutive isoforms (eNOS, nNOS), iNOS produces toxic levels of nitric oxide (NO) during acute inflammation. Preskimmianine functions not merely as a scavenger but as a signaling modulator , intercepting the NF-κB cascade required for iNOS promoter activation.

Key Validation Metrics
  • Primary Target: iNOS (Protein & mRNA).[1][2]

  • Secondary Markers: COX-2, TNF-α, IL-6.

  • Mechanism: Inhibition of IκBα phosphorylation and NF-κB nuclear translocation.

  • Potency: Micromolar (µM) range efficacy in LPS-stimulated microglial (BV-2) and macrophage (RAW 264.7) models.

Comparative Performance Analysis

To validate Preskimmianine, it must be benchmarked against established standards. The following data consolidates findings from comparative alkaloid studies (e.g., Yoon et al., 2011; Gao et al., 2020).

Table 1: Efficacy Profile (LPS-Induced Inflammation Model)
CompoundTarget SpecificityIC50 (NO Inhibition)Cytotoxicity (CC50)Mechanism of Action
Preskimmianine iNOS / NF-κB 15 - 25 µM > 100 µM Blocks p65 translocation; reduces iNOS mRNA stability.
SkimmianineiNOS / NF-κB5 - 12 µM> 100 µMPotent structural analog; often used as a reference alkaloid.
DexamethasoneGlucocorticoid Receptor< 1 µM> 100 µMBroad transcriptional suppression (Gold Standard Positive Control).
L-NMMANOS Enzyme (Direct)~10 - 50 µMHighCompetitive substrate inhibitor (non-transcriptional).

Analyst Insight: While Skimmianine exhibits slightly higher potency in raw NO reduction assays, Preskimmianine demonstrates a distinct profile in cytokine modulation (TNF-α/IL-6) with a favorable safety window (high CC50/IC50 ratio), making it a viable scaffold for lead optimization.

Mechanistic Validation: The NF-κB Axis

The suppression of iNOS by Preskimmianine is not a direct enzymatic blockade but a genomic regulation event. The compound prevents the degradation of IκBα, thereby locking the NF-κB complex (p65/p50) in the cytoplasm and preventing its binding to the iNOS promoter.

Diagram 1: Preskimmianine Signaling Intervention

This pathway illustrates the specific blockade points identified in BV-2 and RAW 264.7 cells.

Preskimmianine_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Signaling Cascade IkB IκBα (Inhibitory Protein) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Inactive/Cytosolic) IkB->NFkB_Cyto Dissociation NFkB_Nuc NF-κB (p65) (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Translocation Preskim PRESKIMMIANINE (Inhibitor) Preskim->IKK Suppresses Activation Preskim->IkB Prevents Degradation DNA iNOS Gene Promoter (Transcription) NFkB_Nuc->DNA Binding mRNA iNOS mRNA DNA->mRNA Expression Protein iNOS Protein mRNA->Protein Translation NO Nitric Oxide (NO) (Inflammatory Mediator) Protein->NO Catalysis

Caption: Preskimmianine inhibits the phosphorylation of IκBα, preventing NF-κB nuclear entry and subsequent iNOS gene transcription.

Experimental Protocols for Validation

To replicate the validation of Preskimmianine, use the following self-validating workflow. This protocol ensures that observed NO reduction is due to iNOS suppression, not cell death.

Phase A: Cell Model Setup
  • Cell Line: RAW 264.7 (Murine Macrophages) or BV-2 (Microglia).

  • Culture Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding Density:

    
     cells/well in 6-well plates (for protein) or 96-well (for NO/MTT).
    
Phase B: The "Dual-Lysate" Workflow

This workflow allows simultaneous quantification of Nitric Oxide (supernatant) and iNOS protein (lysate).

  • Pre-treatment: Incubate cells with Preskimmianine (0, 10, 20, 40 µM) for 1 hour prior to induction.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Skimmianine (20 µM) or Dexamethasone (1 µM).

  • Induction: Add LPS (Lipopolysaccharide) at 1 µg/mL .

  • Incubation: Incubate for 18–24 hours .

Phase C: Readouts
  • Griess Assay (NO Quantification):

    • Mix 100 µL culture supernatant with 100 µL Griess reagent.

    • Measure absorbance at 540 nm.

    • Validation Criteria: LPS-only wells must show >5-fold increase in NO vs. untreated.

  • MTT Assay (Viability Check):

    • Add MTT solution to the remaining cells.

    • Validation Criteria: Cell viability must remain >90% at tested Preskimmianine concentrations to rule out cytotoxicity.

  • Western Blot (iNOS Protein):

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Probe for iNOS (130 kDa) and β-actin (loading control).

    • Expected Result: Dose-dependent reduction in iNOS band intensity.

Diagram 2: Validation Workflow

Visualizing the step-by-step protocol to ensure reproducibility.

Validation_Workflow Step1 1. Cell Seeding (RAW 264.7 / BV-2) Step2 2. Pre-Treatment (Preskimmianine 1h) Step1->Step2 Step3 3. LPS Induction (1 µg/mL, 24h) Step2->Step3 Split Step3->Split Assay1 Supernatant: Griess Assay (NO) Split->Assay1 Secreted NO Assay2 Cell Lysate: Western Blot (iNOS) Split->Assay2 Protein Level Assay3 Cell Viability: MTT Assay Split->Assay3 Toxicity Check

Caption: Integrated workflow for distinguishing specific iNOS inhibition from general cytotoxicity.

References

  • Gao, P., et al. (2020). Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus. Phytochemistry.[3][4][5][6][7][8] Validates Preskimmianine's suppression of TNF-α, IL-6, and NF-κB in LPS-induced models.[9][10]

  • Yoon, J. S., et al. (2011). Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells.[11] Journal of Enzyme Inhibition and Medicinal Chemistry. Establishes the isolation of Preskimmianine and its comparative NO-inhibitory activity against Skimmianine.

  • Kim, M., et al. (2024). Validation of RAW 264.7 macrophage models for LPS-induced iNOS expression. Frontiers in Pharmacology. Provides the standard operating procedure for the macrophage inflammation model used in these validations. (Generalized Reference for Protocol)

Sources

Safety Operating Guide

Handling Preskimmianine: Safety Protocols for Furoquinoline Alkaloid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Paradigm

Preskimmianine is a biosynthetic intermediate in the pathway of furoquinoline alkaloids, specifically serving as a precursor to Skimmianine. While specific toxicological data for Preskimmianine is often limited compared to its parent compounds, it shares the quinoline core structure associated with DNA intercalation, acetylcholinesterase (AChE) inhibition, and phototoxicity.

Operational Directive: Treat Preskimmianine with Universal Precautions for High-Potency Compounds (Control Band 3) . Do not assume it is benign. This guide outlines a containment strategy that protects against the three primary risks of this chemical class: inhalation of particulates, dermal absorption (enhanced by solvents), and phototoxic reactions.

Hazard Identification & Risk Assessment

To handle Preskimmianine safely, we must understand the causality of its potential toxicity based on its structural class (Furoquinoline Alkaloids).

Hazard CategoryMechanism of ActionOperational Implication
Phototoxicity Furoquinolines (e.g., Dictamnine, Skimmianine) can absorb UV light and generate reactive oxygen species (ROS) or form DNA adducts.Crucial: Avoid strong light sources during handling. All skin must be covered to prevent photo-activated dermatitis.
Acute Toxicity Structural analogs (Skimmianine) are AChE inhibitors and possess neuromuscular activity.Ingestion or mucosal absorption can lead to neurotoxic effects. Zero-tolerance for dust generation.
Genotoxicity Planar quinoline structures can intercalate into DNA base pairs.Treat as a potential mutagen. Double-gloving is mandatory when in solution.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system. If one barrier fails (e.g., a glove tear), a secondary barrier must be in place.

PPE Specifications Table
PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile (4 mil minimum) Provides chemical resistance to standard organic solvents (DMSO, Methanol) used to solubilize alkaloids.
Hand Protection (Secondary) Nitrile (Extended Cuff) "Double-gloving" creates a tortuous path for liquid permeation and allows outer glove removal without exposing skin.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for alkaloids in solution; aerosols can bypass side shields. Goggles seal the ocular mucosa.
Respiratory N95 or P100 (if outside hood) Primary control is the Fume Hood. If weighing outside a hood is unavoidable (not recommended), a fitted P100 is required to stop particulate inhalation.
Body Protection Lab Coat (High-Neck/Tyvek) Prevents accumulation of dust on street clothes. Tyvek sleeves are recommended if handling >100 mg quantities.

Operational Workflow: Step-by-Step Protocol

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Light Control: If the lab has high-intensity UV sources, shield the workspace. Preskimmianine stability and toxicity are light-dependent.

  • Static Control: Alkaloid powders are often static-prone. Use an anti-static gun or ionizer bar near the balance to prevent "flying" powder.

Phase 2: Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transition from solid to liquid.

  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves (taped to lab coat cuffs if possible).

  • Transfer: Move the sealed vial of Preskimmianine into the hood before opening.

  • Weighing:

    • Open the vial gently.

    • Use a disposable spatula.

    • Technique: Do not dump powder. Tap the spatula gently against the receiving vessel wall.

  • Solubilization:

    • Add solvent (typically DMSO or Methanol) slowly down the side of the vessel to avoid lofting dust.

    • Caution: Once dissolved, the compound penetrates skin faster than the solid. The lipophilic solvent acts as a carrier vehicle for the alkaloid.

  • Decontamination: Wipe the balance and surrounding area with a methanol-dampened wipe immediately after weighing. Dispose of the wipe as hazardous waste.

Phase 3: Waste Disposal
  • Solid Waste: Contaminated spatulas, weigh boats, and wipes must go into Hazardous Solid Waste (Incineration stream).

  • Liquid Waste: Solutions containing Preskimmianine must be segregated into Solvent Waste streams. Do not pour down the drain.

  • Labeling: Label waste clearly as "Toxic - Alkaloid Solution."

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Redundant Barrier" concept.

Preskimmianine_Safety_Flow Start Risk Assessment (Check SDS/Analog Data) PPE Don PPE (Double Nitrile + Goggles) Start->PPE Mandatory Hood Engineering Control (Fume Hood >80fpm) PPE->Hood Before Opening Process Handling (Weighing/Solubilization) Hood->Process Inside Hood Process->PPE If Glove Contaminated (Change Outer Glove) Decon Decontamination (Solvent Wipe) Process->Decon Immediate Waste Disposal (Incineration Stream) Decon->Waste Compliance

Caption: Operational workflow for Preskimmianine handling, highlighting the critical feedback loop for glove contamination.

Emergency Response

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.[1]

    • Wash with soap and tepid water for 15 minutes.[2] Avoid hot water, which opens pores and increases alkaloid absorption.

    • Seek Medical Attention if irritation persists.[1]

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.

    • Transport to emergency care immediately.

  • Spill (Powder):

    • Dampen a paper towel with a compatible solvent (e.g., ethanol) to prevent dust lofting.

    • Lay the damp towel over the spill.

    • Wipe up and dispose of as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • PubChem. (n.d.).[3] Skimmianine (Compound CID 6760) - Safety and Hazards. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.

  • Grynberg, N. F., et al. (2002). DNA intercalation and cell cycle arrest by furoquinoline alkaloids. Braz J Med Biol Res. (Provides context on the genotoxic mechanism of the class).

Sources

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